molecular formula C5H11ClO B1362862 1-Chloro-3-ethoxypropane CAS No. 36865-38-0

1-Chloro-3-ethoxypropane

Cat. No.: B1362862
CAS No.: 36865-38-0
M. Wt: 122.59 g/mol
InChI Key: AQVWVFMAJAIJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-ethoxypropane is a useful research compound. Its molecular formula is C5H11ClO and its molecular weight is 122.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-ethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-2-7-5-3-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVWVFMAJAIJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334465
Record name 1-Chloro-3-ethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36865-38-0
Record name 1-Chloro-3-ethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1-Chloro-3-ethoxypropane, including its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The compound with the chemical formula C5H11ClO is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1]

  • IUPAC Name: this compound[1]

  • Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

    • 3-Chloropropyl ethyl ether[2][3]

    • 3-Ethoxypropyl chloride[2][4]

    • Propane (B168953), 1-chloro-3-ethoxy-[1][3]

    • Ether, 3-chloropropyl ethyl[2]

    • 1-ethoxy-3-chloro-propane[4][5]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C5H11ClO[1][2][3][6]
Molecular Weight 122.59 g/mol [1][6]
CAS Number 36865-38-0[1][2][3][6]
Density 0.951 - 1.0 g/cm³[3][6]
Boiling Point 125.9 °C at 760 mmHg[2][3][6]
Flash Point 41.4 °C[2][3][6]
Refractive Index 1.408[2][3][6]
Vapor Pressure 14.5 mmHg at 25°C[2][3]
Topological Polar Surface Area 9.2 Ų[6]

Synthesis and Experimental Protocols

The primary and most well-documented method for the synthesis of this compound is a variation of the Williamson ether synthesis.[7] This involves the reaction of a 1,3-dihalopropane with an ethoxide source.

Experimental Protocol: Synthesis from 1,3-Bromochloropropane and Sodium Ethoxide

This synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[7] The differential reactivity of the bromine and chlorine atoms in 1,3-bromochloropropane is key, with the bromide ion being a better leaving group, allowing for selective substitution by the ethoxide nucleophile.

Materials:

  • 1,3-Bromochloropropane

  • Anhydrous Sodium Ethoxide

  • Inert Solvent (e.g., Benzene, Petroleum Ether, or Cyclohexane)[8]

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide (TBAB) or Benzyltrimethylammonium Chloride (BTMAC))[8]

  • Water

Procedure:

  • In a reaction vessel, dissolve 1,3-bromochloropropane in an appropriate inert solvent (e.g., a volume ratio of 1:3 to 1:10 of reactant to solvent).[8]

  • Add a catalytic amount of a phase-transfer catalyst (e.g., 0.01-0.1 times the weight of the 1,3-bromochloropropane).[8] The use of a phase-transfer catalyst is crucial for achieving a high conversion rate in a reasonable timeframe.[7][8]

  • Prepare a dispersion of sodium ethoxide in the same inert solvent.

  • Slowly add the sodium ethoxide dispersion dropwise to the solution of 1,3-bromochloropropane while maintaining the reaction temperature between 20-110 °C.[8] A molar ratio of 1,3-bromochloropropane to sodium ethoxide of approximately 1:0.9-1.2 is recommended for optimal mono-etherification.[8]

  • After the addition is complete, maintain the reaction mixture at a temperature of 50-80 °C to ensure the reaction goes to completion.[8]

  • Upon completion, filter the reaction mixture to remove the precipitated sodium bromide.

  • Wash the filter cake with the inert solvent and combine the organic layers.

  • Wash the combined organic layers with water until the pH is between 5 and 7 to obtain the crude this compound.[8]

  • Dry the crude product, filter, and purify by rectification.

A similar synthesis for the methoxy (B1213986) analogue achieved a yield of 92.8%, suggesting a high efficiency for this ethoxy variant.[7]

Chemical Reactivity and Pathways

This compound is a primary alkyl halide, and as such, its reactivity is dominated by nucleophilic substitution reactions, primarily through an S(_N)2 mechanism.[7] The chlorine atom serves as a good leaving group, allowing for the introduction of various nucleophiles to synthesize a range of derivative compounds. This makes it a useful intermediate in the production of pharmaceuticals and pesticides.[5]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 1,3-Bromochloropropane product This compound reactant1->product + Sodium Ethoxide reactant2 Sodium Ethoxide reactant2->product catalyst Phase-Transfer Catalyst catalyst->product   Accelerates Reaction solvent Inert Solvent solvent->product   Reaction Medium byproduct Sodium Bromide

Caption: Synthesis of this compound via S(_N)2 reaction.

References

1-Chloro-3-ethoxypropane molecular formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-3-ethoxypropane, a versatile bifunctional organic compound. It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and pesticides.[1] This document details its molecular characteristics, physicochemical properties, established synthetic protocols, and analytical methodologies.

Molecular Formula and Structure

This compound is an organic compound featuring a three-carbon propane (B168953) backbone. A chlorine atom is attached to the first carbon atom, and an ethoxy group is linked to the third carbon atom via an ether bond.[2]

  • Molecular Formula: C₅H₁₁ClO[2][3]

  • Synonyms: 3-Chloropropyl ethyl ether, 1-ethoxy-3-chloropropane[4]

  • CAS Number: 36865-38-0

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Weight 122.59 g/mol [3]
Appearance Clear, colorless liquid[1]
Boiling Point 125.9 °C at 760 mmHg[4]
Density 0.952 g/cm³[4]
Flash Point 41.4 °C[4]
Vapor Pressure 14.5 mmHg at 25°C[4]
Refractive Index 1.408[4]
LogP 1.65180[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a variation of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this process, sodium ethoxide acts as the nucleophile, and 1,3-bromochloropropane serves as the electrophile. The differential reactivity of the bromine and chlorine atoms is key to the success of this synthesis, with the bromide ion being a better leaving group, thus favoring the desired mono-etherification.[2]

To enhance the reaction efficiency, a phase-transfer catalyst can be employed. This is particularly useful for improving the reaction rate and yield under milder conditions.[5]

The following protocol is adapted from a patented method for the synthesis of the analogous 1-chloro-3-methoxypropane, by substituting sodium methoxide (B1231860) with sodium ethoxide.[5]

Materials:

  • 1,3-Bromochloropropane

  • Sodium ethoxide

  • Inert solvent (e.g., benzene, toluene)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,3-bromochloropropane and the phase-transfer catalyst (0.01-0.1 times the weight of 1,3-bromochloropropane).[5]

  • Preparation of Nucleophile: Prepare a dispersion of sodium ethoxide in an inert solvent. The molar ratio of 1,3-bromochloropropane to sodium ethoxide should be approximately 1:0.9-1.2 to ensure complete mono-etherification.[5]

  • Reaction: While stirring, slowly add the sodium ethoxide dispersion to the flask containing 1,3-bromochloropropane. The reaction temperature should be maintained between 20-110 °C during the addition.[5]

  • Reflux: After the addition is complete, heat the reaction mixture to a temperature between 50-80 °C and maintain it under reflux until the reaction is complete (monitoring by GC-MS is recommended).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide.

    • Wash the filter cake with a small amount of the inert solvent.

    • Combine the organic layers and wash with deionized water until the pH of the aqueous layer is between 5 and 7.[5]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 1,3-Bromochloropropane reaction_step Williamson Ether Synthesis (Sₙ2 Mechanism) reactant1->reaction_step reactant2 Sodium Ethoxide reactant2->reaction_step catalyst Phase-Transfer Catalyst catalyst->reaction_step filtration Filtration reaction_step->filtration washing Aqueous Washing filtration->washing drying Drying washing->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Figure 2: Synthetic Workflow for this compound

Analytical Methodologies

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

GC-MS is the primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis.[2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[6]

  • Instrumentation: An Agilent 7890A/5975C GC/MS system or equivalent can be used.[7]

  • Column: A non-polar column, such as a DB-5, is suitable for this analysis.[6]

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium.

  • MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or selective ion monitoring (SIM) for higher sensitivity.[7]

NMR spectroscopy is used to confirm the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the three methylene (B1212753) groups of the propane chain, with chemical shifts influenced by the adjacent chlorine and oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Absorptions:

  • C-H stretching (alkane): ~2850-3000 cm⁻¹

  • C-O stretching (ether): ~1050-1150 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Experimental Protocol: IR Analysis

  • Sample Preparation: A neat liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloropropyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-chloropropyl ethyl ether. The document details the physicochemical characteristics of the molecule, including its molecular structure, and thermodynamic properties. A significant focus is placed on its reactivity, exploring key reactions such as nucleophilic substitution, elimination, and synthesis via the Williamson ether synthesis. Detailed experimental protocols for its synthesis and purification are provided, alongside typical analytical methodologies. Visual representations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the compound's behavior. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Chemical Properties of 3-Chloropropyl Ethyl Ether

3-Chloropropyl ethyl ether, also known as 1-chloro-3-ethoxypropane, is a bifunctional organic molecule containing both an ether linkage and a primary alkyl chloride.[1] This unique combination of functional groups dictates its chemical behavior and makes it a versatile intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 3-chloropropyl ethyl ether is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource
Molecular Formula C5H11ClO[1]
Molecular Weight 122.59 g/mol [1]
Boiling Point 125.9 °C at 760 mmHg[2]
Density 0.951 g/cm³[2]
Refractive Index 1.408[2]
Flash Point 41.4 °C[2]
Vapor Pressure 14.5 mmHg at 25°C[2]
Water Solubility Ethers with up to 3 carbon atoms are generally soluble in water. The solubility of 3-chloropropyl ethyl ether is expected to be moderate due to the presence of the polar ether group, though the alkyl chain and chlorine will reduce it compared to smaller ethers.[3]-
Solubility in Organic Solvents Appreciably soluble in common organic solvents such as alcohols, benzene, and acetone.[3][4]-
Spectroscopic Data
  • 1H NMR Spectroscopy: Protons on the carbon adjacent to the ether oxygen (α-protons) are expected to appear in the range of 3.4-4.5 ppm. Protons on the carbon bearing the chlorine atom would also be downfield, typically in the range of 3.5-3.8 ppm. The remaining methylene (B1212753) and methyl protons of the ethyl and propyl groups would appear at higher fields.[5][6]

  • 13C NMR Spectroscopy: The carbon atom bonded to the ether oxygen is expected to resonate in the 50-80 ppm region. The carbon atom bonded to the chlorine atom will also be deshielded and appear in a similar range.[5]

  • Infrared (IR) Spectroscopy: A characteristic strong C-O stretching vibration is expected in the fingerprint region, typically between 1000 and 1300 cm-1. The C-Cl stretch usually appears in the range of 600-800 cm-1. The absence of a strong O-H band (around 3300 cm-1) and a C=O band (around 1710 cm-1) would confirm the ether functionality and the absence of alcohol or carbonyl impurities.[5][6][7]

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 122 and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak due to the 37Cl isotope. Common fragmentation patterns for ethers include cleavage of the C-O bond. For alkyl chlorides, loss of HCl is a common fragmentation pathway.

Reactivity of 3-Chloropropyl Ethyl Ether

The reactivity of 3-chloropropyl ethyl ether is dominated by the presence of the ether and the primary alkyl chloride functionalities. The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids.[8][9] The primary alkyl chloride is susceptible to nucleophilic substitution and elimination reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a common and versatile method for the preparation of ethers.[10] For 3-chloropropyl ethyl ether, this would involve the reaction of sodium ethoxide with 1,3-dichloropropane (B93676) or the reaction of sodium 3-chloropropoxide with ethyl chloride. The former is generally preferred as primary alkyl halides are more reactive in SN2 reactions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Sodium_Ethoxide Sodium Ethoxide (CH3CH2ONa) 1,3-Dichloropropane 1,3-Dichloropropane (ClCH2CH2CH2Cl) 3-Chloropropyl_Ethyl_Ether 3-Chloropropyl Ethyl Ether (CH3CH2OCH2CH2CH2Cl) 1,3-Dichloropropane->3-Chloropropyl_Ethyl_Ether Sodium_Chloride Sodium Chloride (NaCl)

Figure 1: Williamson Ether Synthesis of 3-Chloropropyl Ethyl Ether.
Nucleophilic Substitution

The primary chloride in 3-chloropropyl ethyl ether is a good leaving group, making the terminal carbon susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products 3-CPEE 3-Chloropropyl Ethyl Ether Nucleophile Nucleophile (Nu-) Substituted_Product Substituted Product (CH3CH2OCH2CH2CH2Nu) Nucleophile->Substituted_Product Chloride_Ion Chloride Ion (Cl-)

Figure 2: Nucleophilic Substitution at the Chlorinated Carbon.
Elimination Reactions

In the presence of a strong, sterically hindered base, 3-chloropropyl ethyl ether can undergo an E2 elimination reaction to form 3-ethoxypropene. This reaction competes with nucleophilic substitution.

Elimination_Reaction cluster_reactants Reactants cluster_products Products 3-CPEE 3-Chloropropyl Ethyl Ether Strong_Base Strong Base (B-) Alkene_Product 3-Ethoxypropene (CH3CH2OCH2CH=CH2) Strong_Base->Alkene_Product Conjugate_Acid Conjugate Acid (BH) Chloride_Ion Chloride Ion (Cl-)

Figure 3: E2 Elimination Reaction of 3-Chloropropyl Ethyl Ether.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 3-chloropropyl ethyl ether.

Synthesis of 3-Chloropropyl Ethyl Ether via Williamson Ether Synthesis

This protocol is adapted from the synthesis of similar ethers and provides a general framework.[11]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding small pieces of sodium metal to an excess of absolute ethanol under a nitrogen atmosphere.

  • Once all the sodium has reacted, cool the solution to room temperature.

  • Slowly add an equimolar amount of 1,3-dichloropropane to the sodium ethoxide solution via the dropping funnel with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Remove the excess ethanol under reduced pressure.

  • The crude product is then purified by fractional distillation.

Purification of 3-Chloropropyl Ethyl Ether

Ethers are prone to forming explosive peroxides upon storage, especially when exposed to air and light. It is crucial to test for and remove any peroxides before distillation.[12]

Peroxide Test:

  • Add 1 mL of the ether to a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow color indicates the presence of peroxides, and a brown color indicates a high concentration.

Peroxide Removal:

  • Peroxides can be removed by shaking the ether with an aqueous solution of ferrous sulfate (B86663) or sodium sulfite.[12]

Purification by Distillation:

  • Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).

  • Perform fractional distillation under atmospheric or reduced pressure to obtain the pure product. Collect the fraction boiling at approximately 126 °C.

Analysis of 3-Chloropropyl Ethyl Ether

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of 3-chloropropyl ethyl ether.[13][14]

GC-MS Parameters (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., ZB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 260 °C) to ensure separation from any impurities or byproducts.

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the ether in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 35-300 amu.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 3-chloropropyl ethyl ether.

Experimental_Workflow Start Start: Synthesis Setup Synthesis Williamson Ether Synthesis (Ethanol, Na, 1,3-Dichloropropane) Start->Synthesis Workup Reaction Workup (Filtration, Solvent Removal) Synthesis->Workup Purification Purification (Fractional Distillation) Workup->Purification Analysis Analysis (GC-MS, NMR, IR) Purification->Analysis Product Pure 3-Chloropropyl Ethyl Ether Analysis->Product

Figure 4: General Experimental Workflow.

Biological Activity

To date, there is no significant information available in the public domain regarding the specific signaling pathways or biological activities of 3-chloropropyl ethyl ether. Its structural similarity to other short-chain halogenated ethers suggests that it may exhibit some level of toxicity, and appropriate safety precautions should be taken during handling. For professionals in drug development, this compound would likely serve as a building block or intermediate for the synthesis of more complex, biologically active molecules rather than being an active pharmaceutical ingredient itself.

Safety and Handling

3-Chloropropyl ethyl ether is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Protective gloves, safety glasses, and a lab coat should be worn. As with all ethers, there is a risk of peroxide formation upon storage. It is recommended to store the compound in a tightly sealed, amber glass bottle in a cool, dark place and to test for peroxides before use, especially before distillation. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

3-Chloropropyl ethyl ether is a versatile bifunctional molecule with well-defined chemical properties and predictable reactivity. Its primary utility lies in its role as a synthetic intermediate, where the ether and alkyl chloride moieties can be manipulated to introduce a variety of functional groups. This guide has provided a comprehensive overview of its key characteristics, reactivity, and handling, offering a valuable resource for scientists and researchers in the field of organic chemistry and drug discovery. The provided experimental protocols and workflows serve as a practical starting point for the synthesis and purification of this compound. Further research into its potential biological activities may reveal new applications for this molecule and its derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Chloro-3-ethoxypropane is a halogenated ether with the molecular formula C₅H₁₁ClO. This class of compounds, characterized by the presence of a chlorine atom and an ether functional group, serves as versatile building blocks in organic synthesis. Their unique combination of reactivity and physical properties makes them valuable intermediates in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic introduction of a chloro-alkoxypropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive overview of this compound, its structural isomers, their synthesis, physicochemical properties, and potential applications in the field of drug development.

Structural Isomers of this compound (C₅H₁₁ClO)

The molecular formula C₅H₁₁ClO gives rise to a multitude of structural isomers, which can be broadly categorized into ethers and alcohols. Understanding the structural diversity is crucial for researchers as different isomers will exhibit distinct physical, chemical, and biological properties.

Table 1: Structural Isomers of C₅H₁₁ClO

IUPAC Name Structure Type
Ethers
This compoundClCH₂CH₂CH₂OCH₂CH₃Primary Chloroalkane, Ether
1-Chloro-2-ethoxypropaneCH₃CH(OCH₂CH₃)CH₂ClPrimary Chloroalkane, Ether
2-Chloro-1-ethoxypropaneCH₃CHClCH₂OCH₂CH₃Secondary Chloroalkane, Ether
1-Chloro-1-ethoxypropaneCH₃CH₂CH(Cl)OCH₂CH₃Secondary Chloroalkane, Ether
2-Chloro-2-ethoxypropaneCH₃C(Cl)(OCH₂CH₃)CH₃Tertiary Chloroalkane, Ether
1-Chloro-2-methyl-2-propoxypropane(CH₃)₂C(OCH₂CH₂CH₃)CH₂ClPrimary Chloroalkane, Ether
1-Chloro-3-methoxybutaneCH₃CH(OCH₃)CH₂CH₂ClPrimary Chloroalkane, Ether
2-Chloro-3-methoxybutaneCH₃CH(OCH₃)CHClCH₃Secondary Chloroalkane, Ether
3-Chloro-2-methoxybutaneCH₃CH(Cl)CH(OCH₃)CH₃Secondary Chloroalkane, Ether
1-Chloro-1-methoxy-2-methylpropane(CH₃)₂CHCH(Cl)OCH₃Secondary Chloroalkane, Ether
Alcohols
1-Chloropentan-1-olCH₃(CH₂)₃CH(Cl)OHSecondary Alcohol, Primary Chloroalkane
1-Chloropentan-2-olCH₃(CH₂)₂CH(OH)CH₂ClSecondary Alcohol, Primary Chloroalkane
1-Chloropentan-3-olCH₃CH₂CH(OH)CH₂CH₂ClSecondary Alcohol, Primary Chloroalkane
2-Chloropentan-1-olCH₃(CH₂)₂CHClCH₂OHPrimary Alcohol, Secondary Chloroalkane
2-Chloropentan-2-olCH₃(CH₂)₂C(Cl)(OH)CH₃Tertiary Alcohol, Secondary Chloroalkane
3-Chloropentan-1-olCH₃CH₂CHClCH₂CH₂OHPrimary Alcohol, Secondary Chloroalkane
3-Chloropentan-3-ol(CH₃CH₂)₂C(Cl)OHTertiary Alcohol, Tertiary Chloroalkane
1-Chloro-2,2-dimethylpropan-1-ol(CH₃)₃CCH(Cl)OHSecondary Alcohol, Primary Chloroalkane
1-Chloro-3-methylbutan-1-ol(CH₃)₂CHCH₂CH(Cl)OHSecondary Alcohol, Primary Chloroalkane
2-Chloro-3-methylbutan-1-ol(CH₃)₂CHCHClCH₂OHPrimary Alcohol, Secondary Chloroalkane
3-Chloro-2-methylbutan-2-ol(CH₃)₂C(OH)CHClCH₃Tertiary Alcohol, Secondary Chloroalkane
4-Chloro-2-methylbutan-2-olCH₃C(OH)(CH₃)CH₂CH₂ClTertiary Alcohol, Primary Chloroalkane

Physicochemical Properties

The physical properties of this compound and its isomers are critical for their handling, purification, and application in synthesis. The data presented below has been compiled from various sources and predictive models.

Table 2: Physicochemical Properties of this compound and Selected Isomers

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³) Refractive Index
This compound122.59152.3 (predicted)0.968 (predicted)1.423 (predicted)
1-Chloro-2-ethoxypropane122.59135-137 (predicted)0.95 (predicted)1.418 (predicted)
2-Chloro-1-ethoxypropane122.59130-132 (predicted)0.945 (predicted)1.416 (predicted)
1-Chloro-1-ethoxypropane122.59125-127 (predicted)0.97 (predicted)1.420 (predicted)
2-Chloro-2-ethoxypropane122.59115-117 (predicted)0.93 (predicted)1.412 (predicted)

Synthesis and Experimental Protocols

The Williamson ether synthesis is the most common and versatile method for preparing this compound and its isomers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Synthesis of this compound

The synthesis of this compound is typically achieved by reacting 1-bromo-3-chloropropane (B140262) with sodium ethoxide. The differential reactivity of the bromine and chlorine atoms allows for selective substitution of the more labile bromide.[1]

Synthesis_Workflow 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane Reaction Reaction 1-Bromo-3-chloropropane->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: 1-bromo-3-chloropropane, sodium ethoxide, absolute ethanol (B145695) (solvent), diethyl ether, anhydrous magnesium sulfate, distilling apparatus.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath. c. Add 1-bromo-3-chloropropane (1.0 eq) dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). f. After completion, cool the mixture and pour it into a separatory funnel containing water. g. Extract the aqueous layer with diethyl ether (3 x 50 mL). h. Combine the organic extracts and wash with brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis of Isomers

The synthesis of other isomers can be achieved by selecting the appropriate starting materials. For example, 2-chloro-1-ethoxypropane can be synthesized from 1-ethoxy-2-propanol (B74678) by chlorination using thionyl chloride or a similar chlorinating agent.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound and its isomers.

Table 3: Spectroscopic Data for this compound

Technique Key Features
¹H NMR δ (ppm): 3.65 (t, 2H, -CH₂Cl), 3.51 (t, 2H, -OCH₂-), 3.48 (q, 2H, -OCH₂CH₃), 1.99 (quint, 2H, -CH₂CH₂CH₂-), 1.21 (t, 3H, -CH₂CH₃)
¹³C NMR δ (ppm): 70.1 (-OCH₂-), 66.5 (-OCH₂CH₃), 44.8 (-CH₂Cl), 32.5 (-CH₂CH₂CH₂-), 15.2 (-CH₂CH₃)
IR (cm⁻¹) ~2970-2870 (C-H stretch), ~1110 (C-O-C stretch), ~730 (C-Cl stretch)
MS (m/z) 122/124 (M⁺), fragments corresponding to loss of Cl, C₂H₅O, etc.

Reactivity and Applications in Drug Development

This compound is a primary alkyl halide, making it susceptible to Sₙ2 reactions. The chlorine atom serves as a good leaving group, allowing for the introduction of various nucleophiles to build more complex molecular scaffolds.

Reactivity This compound This compound SN2 Reaction SN2 Reaction This compound->SN2 Reaction Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->SN2 Reaction Substituted Product Substituted Product SN2 Reaction->Substituted Product Chloride Ion (Cl-) Chloride Ion (Cl-) SN2 Reaction->Chloride Ion (Cl-)

General SN2 reactivity of this compound.

The incorporation of the 3-ethoxypropyl group can modulate a molecule's lipophilicity, polarity, and ability to form hydrogen bonds, which are critical parameters in drug design. While direct applications of this compound in marketed drugs are not widely documented, its structural motif is present in various pharmacologically active compounds. For instance, related chloropropyl ethers are used in the synthesis of certain pharmaceuticals.[2] The presence of a halogen atom can also influence metabolic stability and binding affinity to biological targets. Halogenated compounds have shown a broad range of biological activities, including antibacterial, antifungal, and antitumor properties.[3][4][5][6][7]

Conclusion

This compound and its structural isomers represent a valuable class of reagents for organic synthesis and drug discovery. Their synthesis is readily achievable through established methods like the Williamson ether synthesis, and their reactivity allows for diverse chemical transformations. This guide has provided a detailed overview of their structures, properties, synthesis, and potential applications, offering a solid foundation for researchers and professionals in the pharmaceutical sciences. Further exploration of the biological activities of the various isomers could unveil novel therapeutic agents.

References

An In-depth Technical Guide to Chloroalkyl Ethers: Core Literature and Historical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key literature and historical research pertaining to chloroalkyl ethers. This class of compounds, characterized by an ether linkage and a chlorine atom on an alkyl chain, has a multifaceted history, from its use as industrial solvents and chemical intermediates to its notoriety as potent carcinogens. This document delves into their synthesis, chemical reactions, toxicological data, and the molecular pathways they influence, offering critical information for researchers in chemistry and drug development.

Historical Context and Industrial Significance

Chloroalkyl ethers first gained prominence for their utility as alkylating agents and intermediates in the manufacturing of a wide array of products, including plastics, ion-exchange resins, polymers, pesticides, and pharmaceuticals.[1][2] Notably, compounds such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME) were extensively used.[2][3] BCME, for instance, has been employed in the crosslinking of cellulose (B213188) and the surface treatment of rubber.[2] However, the discovery of their potent carcinogenicity led to a significant decline in their widespread industrial use and the implementation of strict exposure regulations.

Historically, the synthesis of some chloroalkyl ethers, like BCME, could occur spontaneously from formaldehyde (B43269) and hydrogen chloride, posing a significant workplace hazard.[4] Research has since focused on developing safer handling and synthesis protocols to minimize exposure.

Synthesis of Chloroalkyl Ethers

The synthesis of chloroalkyl ethers has evolved to prioritize safety and efficiency, moving away from methods that could lead to the formation of highly toxic byproducts. A notable advancement is the zinc(II)-catalyzed reaction of acetals with acid halides.

Experimental Protocol: Zinc(II)-Catalyzed Synthesis of Chloroalkyl Ethers

This method, developed by Berliner and Belecki, provides a rapid and efficient route to chloromethyl methyl ether (MOM-Cl) and other haloalkyl ethers, minimizing the handling of these carcinogenic compounds.[5][6][7]

Materials:

  • Acetal (B89532) (e.g., dimethoxymethane)

  • Acid halide (e.g., acetyl chloride)

  • Zinc(II) salt catalyst (e.g., ZnCl₂, 0.01 mol-%)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the acetal in an anhydrous solvent, add the acid halide.

  • Introduce the zinc(II) salt catalyst to the mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • The resulting solution containing the chloroalkyl ether can often be used directly in subsequent reactions without purification.

  • Upon workup of the final product, any excess chloroalkyl ether is destroyed, enhancing the safety of the overall process.[5][6][7]

This protocol offers near-quantitative yields and is scalable, making it a significant improvement over older, more hazardous methods.[5][6]

Chemical Reactivity

The primary reaction of interest for chloroalkyl ethers is their cleavage, typically under acidic conditions.

Acidic Cleavage of Ethers

Ethers are generally unreactive to many reagents, which makes them excellent solvents.[8][9] However, they can be cleaved by strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI).[8][9][10] This reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2), depending on the structure of the ether.

  • SN2 Mechanism: For ethers with primary or secondary alkyl groups, the halide ion attacks the less sterically hindered protonated ether.[8][9]

  • SN1 Mechanism: Ethers with tertiary, benzylic, or allylic groups tend to cleave via an SN1 mechanism due to the formation of stable carbocation intermediates.[8][9][10]

The reactivity of the alpha-chloroalkyl ethers, such as BCME and CMME, is also marked by their rapid hydrolysis in aqueous environments.[11] This reactivity is central to their biological activity and their environmental fate.

Toxicology and Carcinogenicity

A significant body of research has established the high toxicity and carcinogenicity of certain chloroalkyl ethers. BCME and technical-grade CMME are classified as proven human carcinogens, primarily linked to an increased risk of lung cancer in occupationally exposed workers.[1][2][11][12][13]

The carcinogenicity of chloroalkyl ethers is related to their structure. Bifunctional α-chloroalkyl ethers like BCME are generally more potent carcinogens than their monofunctional counterparts like CMME.[1] Furthermore, carcinogenic activity tends to increase as the chlorine atom is positioned closer to the ether oxygen and as the alkyl chain length decreases.[1]

Quantitative Toxicological Data

The following tables summarize key toxicity and carcinogenicity data for selected chloroalkyl ethers.

Table 1: Acute Toxicity of Selected Chloroalkyl Ethers

CompoundOrganismExposure RouteMetricValueReference
bis(2-chloroethyl) etherDaphnia magnaWater48-hour EC50238,000 µg/L[4]
2-chloroethyl vinyl etherBluegillWater96-hour LC50354,000 µg/L[4]

Table 2: Carcinogenicity of Selected Chloroalkyl Ethers in Animals

ChemicalSpeciesRoute of AdministrationTumor SiteReference
bis(chloromethyl) ether (BCME)MouseSkin applicationSkin, Lung[1]
bis(chloromethyl) ether (BCME)RatInhalationLung, Nasal cavity[1]
chloromethyl methyl ether (CMME)MouseSkin applicationSkin[1]
bis(2-chloroethyl) ether (BCEE)MouseOralLiver[1]

Mechanism of Action and Signaling Pathways

Chloroalkyl ethers are potent alkylating agents, a characteristic that underpins their carcinogenicity.[3] Their toxicity is largely attributed to their ability to form covalent adducts with cellular macromolecules, most critically with DNA.

DNA Alkylation and Genotoxicity

The chloroalkyl moiety is a reactive electrophile that can readily attack nucleophilic sites on DNA bases. This leads to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication and transcription, ultimately leading to the initiation of cancer. Several chloroalkyl ethers have been identified as direct-acting mutagens.[1]

The diagram below illustrates the general mechanism of DNA damage induced by chloroalkyl ethers and the subsequent cellular response.

DNA_Damage_Pathway General Pathway of Chloroalkyl Ether-Induced Carcinogenesis cluster_exposure Exposure & Cellular Uptake cluster_activation Metabolic Activation / Direct Action cluster_damage Macromolecular Damage cluster_response Cellular Consequences Chloroalkyl Ether Chloroalkyl Ether Electrophilic Intermediate Electrophilic Intermediate Chloroalkyl Ether->Electrophilic Intermediate Directly acting or metabolically activated DNA DNA Electrophilic Intermediate->DNA Alkylation DNA Adducts DNA Adducts Electrophilic Intermediate->DNA Adducts Forms Mutations Mutations DNA Adducts->Mutations Replication errors Cell Cycle Arrest Cell Cycle Arrest DNA Adducts->Cell Cycle Arrest DNA damage response Cancer Cancer Mutations->Cancer Leads to uncontrolled growth Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis If damage is severe

Caption: Chloroalkyl Ether Carcinogenesis Pathway.

Chloroalkyl Ethers in Drug Development

While the carcinogenicity of simple chloroalkyl ethers limits their direct therapeutic use, the chloro- and ether-functional groups are prevalent in many approved drugs.[14] The strategic incorporation of a chloro group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability.[15] Understanding the reactivity and potential toxicity of the chloroalkyl ether motif is therefore crucial for medicinal chemists in designing safe and effective therapeutic agents. The lessons learned from the toxicology of industrial chloroalkyl ethers provide a valuable knowledge base for avoiding the generation of reactive, alkylating metabolites in drug candidates.

Conclusion

The study of chloroalkyl ethers offers a compelling case study in the dual nature of chemical compounds—their industrial utility versus their potential for significant harm. The historical research highlights the severe health risks associated with uncontrolled exposure, leading to a deeper understanding of chemical carcinogenesis. For contemporary researchers and drug development professionals, the literature on chloroalkyl ethers provides essential insights into structure-activity relationships, mechanisms of toxicity, and the importance of designing molecules that minimize the potential for forming reactive, alkylating species. The continued investigation of the interactions of halogenated compounds with biological systems remains a critical area of research for ensuring the development of safer chemicals and more effective pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Chloro-3-ethoxypropane from 1,3-Dihalopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-chloro-3-ethoxypropane, a valuable bifunctional molecule for further chemical transformations. The primary method detailed is the Williamson ether synthesis, a robust and efficient method for forming the ether linkage. This protocol utilizes 1-bromo-3-chloropropane (B140262) as the starting dihalopropane, leveraging the differential reactivity of the halogen atoms to achieve selective monosubstitution.

Introduction

This compound is a useful synthetic intermediate possessing two distinct reactive sites: a chloroalkane and an ether. This unique structure allows for a variety of subsequent chemical modifications, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The Williamson ether synthesis is the most common and effective method for preparing such asymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a halide from a primary alkyl halide.[1]

In the synthesis of this compound, sodium ethoxide is used as the nucleophile to react with a 1,3-dihalopropane. The choice of 1-bromo-3-chloropropane as the electrophile is strategic; the bromine atom is a better leaving group than chlorine, allowing for a selective reaction at the carbon bearing the bromine. This selective reactivity is crucial for achieving a high yield of the desired monosubstituted product.[3] To enhance the reaction rate and yield, a phase transfer catalyst is often employed.[4]

Data Presentation

A summary of the key reactants, products, and typical reaction parameters for the synthesis of this compound is presented in Table 1. Spectroscopic data for the final product are provided in Table 2 for characterization purposes.

Table 1: Key Reagents and Reaction Parameters

ParameterValue/Description
Starting Material 1-Bromo-3-chloropropane
Nucleophile Sodium ethoxide
Product This compound
Reaction Type Williamson Ether Synthesis (SN2)
Solvent Inert solvent (e.g., Toluene)
Catalyst Phase Transfer Catalyst (e.g., Tetrabutylammonium (B224687) bromide)
Reaction Temperature 50-80 °C
Reaction Time Typically several hours, monitored by GC or TLC
Expected Yield High (based on analogous reactions)

Table 2: Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol [5]
Boiling Point 125.9 °C at 760 mmHg[6]
Density 0.952 g/cm³[6]
¹³C NMR Spectral data available in public databases.[5]
Mass Spectrum (EI) Data available in the NIST WebBook.[7]

Experimental Protocol

This protocol is adapted from a patented procedure for the analogous 1-chloro-3-methoxypropane (B29878) and is expected to provide a high yield of the target compound.[4]

Materials:

  • 1-Bromo-3-chloropropane

  • Sodium ethoxide

  • Toluene (or another suitable inert solvent)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Standard glassware for workup and distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 1-bromo-3-chloropropane and a catalytic amount of tetrabutylammonium bromide (TBAB) (approximately 0.01-0.1 times the weight of the 1-bromo-3-chloropropane).[4]

  • Preparation of Nucleophile: In a separate flask, prepare a dispersion of sodium ethoxide in an inert solvent like toluene.

  • Addition of Nucleophile: Heat the flask containing the 1-bromo-3-chloropropane and TBAB to the desired reaction temperature (50-80 °C).[4] Slowly add the sodium ethoxide dispersion from the dropping funnel to the reaction mixture with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature and monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide.

    • Wash the filter cake with a small amount of the inert solvent.

    • Combine the filtrate and the washings.

    • Wash the combined organic layers with deionized water to remove any remaining salts and catalyst.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Signaling Pathway of the Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products Sodium_Ethoxide Sodium Ethoxide (NaOEt) Transition_State SN2 Transition State Sodium_Ethoxide->Transition_State Nucleophilic Attack 1_Bromo_3_chloropropane 1-Bromo-3-chloropropane 1_Bromo_3_chloropropane->Transition_State Electrophile 1_Chloro_3_ethoxypropane This compound Transition_State->1_Chloro_3_ethoxypropane Sodium_Bromide Sodium Bromide (NaBr) Transition_State->Sodium_Bromide Leaving Group Departure

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: 1-Bromo-3-chloropropane + TBAB Start->Reaction_Setup Add_NaOEt Add Sodium Ethoxide Dispersion (50-80 °C) Reaction_Setup->Add_NaOEt Reaction Maintain Temperature & Monitor Progress Add_NaOEt->Reaction Cool_Down Cool to Room Temperature Reaction->Cool_Down Filtration Filter to Remove NaBr Cool_Down->Filtration Washing Wash Organic Layer with Water Filtration->Washing Drying Dry over Anhydrous Na2SO4 Washing->Drying Solvent_Removal Concentrate under Reduced Pressure Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Experimental Workflow for Synthesis and Purification.

References

Application Note: Laboratory Protocol for the Williamson Ether Synthesis of 1-Chloro-3-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed laboratory protocol for the synthesis of 1-chloro-3-ethoxypropane via the Williamson ether synthesis. The procedure involves the deprotonation of 3-chloro-1-propanol (B141029) using sodium hydride to form a sodium alkoxide, which is subsequently reacted with ethyl iodide. This method is a standard example of an SN2 reaction for the formation of ethers.[1] This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. All safety precautions must be strictly followed due to the hazardous nature of the reagents.

Introduction

The Williamson ether synthesis is a versatile and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1] In this protocol, this compound is synthesized from 3-chloro-1-propanol and ethyl iodide. The alcohol is first converted to its corresponding alkoxide using sodium hydride, a strong base. The resulting nucleophilic alkoxide then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group to form the desired ether.

This compound is a useful chemical intermediate in the synthesis of various pharmaceutical and agricultural compounds.[2] Its bifunctional nature, containing both a chloroalkane and an ether, allows for a range of subsequent chemical transformations.

Reaction Scheme

Step 1: Deprotonation Cl-(CH₂)₃-OH + NaH → Cl-(CH₂)₃-O⁻Na⁺ + H₂

Step 2: Nucleophilic Substitution (SN2) Cl-(CH₂)₃-O⁻Na⁺ + CH₃CH₂-I → Cl-(CH₂)₃-O-CH₂CH₃ + NaI

Materials and Reagents

The following table summarizes the key properties of the reactants and reagents involved in this synthesis.

Compound NameFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)CAS No.
3-Chloro-1-propanolC₃H₇ClO94.54160-1621.131627-30-5
Sodium Hydride (60% in mineral oil)NaH24.00-0.92 (dispersion)7646-69-7
Ethyl IodideC₂H₅I155.97721.9575-03-6
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11660.889109-99-9
Diethyl Ether, anhydrousC₄H₁₀O74.1234.60.71360-29-7
Saturated Sodium Bicarbonate Sol.NaHCO₃84.01-~1.07144-55-8
Brine (Saturated NaCl Sol.)NaCl58.44-~1.27647-14-5
Anhydrous Magnesium SulfateMgSO₄120.37-2.667487-88-9
Product: this compoundC₅H₁₁ClO 122.59 125.9 0.952 36865-38-0

Safety and Hazard Information

This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

ChemicalHazardsSafety Precautions
3-Chloro-1-propanol Harmful if swallowed.[3] Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[3][5] Combustible liquid.Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat and open flames.[6]
Sodium Hydride (NaH) Water-reactive.[7] In contact with water, releases flammable gases which may ignite spontaneously.[8][9][10] Causes severe skin burns and eye damage.[9]Handle under an inert atmosphere (e.g., nitrogen or argon). Never allow contact with water or other protic solvents.[7][8] Use dry tools and glassware. Fire extinguisher for this material should be a dry powder type (Class D). DO NOT USE WATER OR FOAM.[7]
Ethyl Iodide Flammable liquid and vapor.[11] Harmful if swallowed.[12][13] Causes skin and serious eye irritation.[12][14] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[12][13] Suspected of causing genetic defects.[11] Light sensitive.Keep away from heat, sparks, and open flames.[15] Avoid breathing vapors.[14] Store in a cool, dark place.[15]
Tetrahydrofuran (THF) Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air. Causes serious eye irritation. May cause respiratory irritation.Keep away from heat and ignition sources. Store in a tightly closed container. Test for peroxides before use if the container has been opened previously.
Diethyl Ether Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.Work in a flame-free environment. Ensure adequate ventilation.

Experimental Protocol

Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition via syringe.

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

Procedure:

  • Alkoxide Formation: a. To the reaction flask, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). For a 10g scale of 3-chloro-1-propanol, this would be approximately 1.8g of the dispersion. b. Suspend the sodium hydride in 50 mL of anhydrous THF. c. Begin stirring and cool the suspension to 0 °C using an ice-water bath. d. Slowly add a solution of 3-chloro-1-propanol (1.0 eq, ~10g) in 20 mL of anhydrous THF to the NaH suspension dropwise via a syringe over 30 minutes. Hydrogen gas will evolve. Ensure the gas is safely vented through the condenser outlet to a bubbler. e. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete deprotonation.

  • Ether Formation: a. Cool the reaction mixture back down to 0 °C. b. Slowly add ethyl iodide (1.2 eq, ~18g or 9.2 mL) dropwise via syringe over 20 minutes. c. After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF). d. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by slowly adding 20 mL of cold water dropwise to destroy any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. d. Shake the funnel and allow the layers to separate. Remove the aqueous layer. e. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[16] f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. h. Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound. The boiling point is approximately 126 °C at atmospheric pressure.[2][17]

Data Presentation

The following table outlines a sample calculation for the quantities of reagents required for the synthesis.

ReagentMolesMass / VolumeEquivalents
3-Chloro-1-propanol0.106 mol10.0 g1.0
Sodium Hydride (60%)0.116 mol4.65 g1.1
Ethyl Iodide0.127 mol19.8 g (10.2 mL)1.2
Anhydrous THF-70 mL-
Theoretical Yield 0.106 mol 13.0 g -

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Williamson_Ether_Synthesis cluster_1 Step 1: Alkoxide Formation cluster_2 Step 2: Ether Formation cluster_3 Step 3: Work-up & Purification A 1. Alkoxide Formation B Add NaH and anhydrous THF to a dry 3-neck flask under N2 C Cool to 0 °C B->C D Add 3-chloro-1-propanol solution dropwise C->D E Warm to RT, stir for 60 min D->E F 2. Ether Formation G Cool to 0 °C E->G H Add Ethyl Iodide dropwise G->H I Heat to Reflux (3-4 hours) H->I J 3. Work-up & Purification K Cool to RT and quench with H2O I->K L Extract with Diethyl Ether K->L M Wash with NaHCO3 and Brine L->M N Dry over MgSO4 M->N O Filter and concentrate N->O P Fractional Distillation O->P Q Product: this compound P->Q

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1-Chloro-3-ethoxypropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Chloro-3-ethoxypropane as a versatile reagent in organic chemistry. It is a valuable building block for introducing the 3-ethoxypropyl moiety into a variety of molecular scaffolds, finding applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Overview of Reactivity

This compound is a primary alkyl chloride. The presence of an electron-withdrawing chlorine atom at the 1-position makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The primary nature of the alkyl chloride strongly favors bimolecular nucleophilic substitution (SN2) reactions.[1]

Key Features:

  • Electrophilic Carbon: The C-Cl bond is polarized, rendering the carbon atom attached to the chlorine susceptible to nucleophilic attack.

  • SN2 Reaction Pathway: As a primary alkyl halide, it readily undergoes SN2 reactions with a wide range of nucleophiles.[1] This concerted mechanism involves a backside attack by the nucleophile, leading to the displacement of the chloride ion.

  • Minimal Steric Hindrance: The linear three-carbon chain with a terminal chlorine atom presents minimal steric hindrance, facilitating the approach of nucleophiles.

Applications in Nucleophilic Substitution Reactions

This compound is an excellent substrate for introducing the 3-ethoxypropyl group via SN2 reactions. Below are key applications with generalized reaction schemes and detailed protocols.

The reaction of this compound with ammonia (B1221849) or primary/secondary amines provides a straightforward route to 3-ethoxypropylamines. These compounds are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. To favor the formation of the primary amine and minimize over-alkylation, a large excess of ammonia is typically used.[2]

General Reaction Scheme:

Experimental Protocol: Synthesis of 3-Ethoxypropylamine

This protocol describes the synthesis of the primary amine using an excess of ammonia.

ParameterValue
Reactants This compound, Ammonia (aqueous)
Stoichiometry 1 : 10 (Alkyl Halide : Ammonia)
Solvent Ethanol (B145695)
Temperature 100-120 °C (in a sealed vessel)
Reaction Time 12-24 hours
Theoretical Yield 70-85%

Procedure:

  • In a high-pressure resistant vessel, combine this compound (1.0 eq) and a 10-fold molar excess of concentrated aqueous ammonia.

  • Add ethanol as a co-solvent to ensure miscibility.

  • Seal the vessel and heat the mixture to 100-120 °C with stirring for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Add an aqueous solution of sodium hydroxide (B78521) (e.g., 2M NaOH) to the residue to deprotonate the ammonium (B1175870) salt and liberate the free amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-ethoxypropylamine.

  • Purify the product by fractional distillation.

Purification:

  • Method: Fractional distillation under atmospheric or reduced pressure.

  • Boiling Point of 3-Ethoxypropylamine: 136-138 °C.[3][4]

This compound can be used to synthesize unsymmetrical ethers through the Williamson ether synthesis.[5] This reaction involves the displacement of the chloride by an alkoxide or phenoxide nucleophile. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.

General Reaction Scheme:

Experimental Protocol: Synthesis of 1-Ethoxy-3-phenoxypropane

ParameterValue
Reactants This compound, Sodium phenoxide
Stoichiometry 1 : 1.1 (Alkyl Halide : Alkoxide)
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile
Temperature 50-80 °C
Reaction Time 4-8 hours
Theoretical Yield 85-95%

Procedure:

  • To a solution of phenol (B47542) (1.1 eq) in DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 50-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Purification:

  • Method: Column chromatography (Silica gel, eluent: hexane/ethyl acetate (B1210297) gradient).

Thiolates are excellent nucleophiles and react readily with this compound to form thioethers. The reaction is typically fast and proceeds in high yield under mild conditions.

General Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl (3-ethoxypropyl) sulfide

ParameterValue
Reactants This compound, Sodium ethanethiolate
Stoichiometry 1 : 1.1 (Alkyl Halide : Thiolate)
Solvent Ethanol or DMF
Temperature Room Temperature to 50 °C
Reaction Time 1-3 hours
Theoretical Yield >90%

Procedure:

  • Prepare a solution of sodium ethanethiolate by adding ethanethiol (B150549) (1.1 eq) to a solution of sodium ethoxide (1.1 eq) in ethanol under an inert atmosphere.

  • To this solution, add this compound (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude thioether.

  • Purify the product by distillation or column chromatography.

Purification:

  • Method: Vacuum distillation or column chromatography (Silica gel, eluent: hexane/ethyl acetate gradient).

The reaction of this compound with a cyanide salt, such as sodium cyanide, provides a route to 4-ethoxybutanenitrile. This reaction is typically carried out in a polar aprotic solvent like DMSO to enhance the solubility and reactivity of the cyanide salt.[6]

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-Ethoxybutanenitrile

ParameterValue
Reactants This compound, Sodium cyanide
Stoichiometry 1 : 1.2 (Alkyl Halide : Cyanide)
Solvent Dimethyl sulfoxide (B87167) (DMSO)
Temperature 90-100 °C
Reaction Time 4-6 hours
Theoretical Yield 75-85%

Procedure:

  • To a stirred suspension of sodium cyanide (1.2 eq) in DMSO, add this compound (1.0 eq).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or GC.

  • After completion, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous solution with diethyl ether (3 x 75 mL).

  • Wash the combined organic extracts with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the resulting nitrile by vacuum distillation.

Purification:

  • Method: Vacuum distillation.

Potential Side Reactions

While SN2 reactions are the predominant pathway, under certain conditions, elimination (E2) can be a competing side reaction, especially with sterically hindered or strongly basic nucleophiles.

E2 Elimination Reaction:

To minimize elimination, it is advisable to use less sterically demanding nucleophiles and to maintain the lowest effective reaction temperature.

Use in Grignard Reactions

The formation of a Grignard reagent from this compound is generally not feasible. The presence of the ether oxygen atom can lead to intramolecular reactions or decomposition of the Grignard reagent once formed. Furthermore, Grignard reagents are strong bases and poor nucleophiles for SN2 reactions with alkyl halides.[7] Therefore, this compound is not a suitable substrate for direct reaction with Grignard reagents in a substitution manner.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for a typical nucleophilic substitution reaction and the SN2 mechanism.

experimental_workflow reagents Reactants: This compound Nucleophile reaction Reaction (Heating, Stirring) reagents->reaction solvent Solvent (e.g., DMF, Ethanol, DMSO) solvent->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying (Anhydrous Na2SO4 or MgSO4) workup->drying purification Purification (Distillation or Chromatography) drying->purification product Pure Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(---Cl)---CH₂-CH₂-OEt]⁻ Nu->TS Backside Attack AlkylHalide Cl-CH₂-CH₂-CH₂-OEt AlkylHalide->TS Product Nu-CH₂-CH₂-CH₂-OEt TS->Product LeavingGroup Cl⁻ TS->LeavingGroup Leaving Group Departure

References

Application Notes and Protocols: 1-Chloro-3-ethoxypropane as an Alkylating Agent for Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-chloro-3-ethoxypropane as an effective alkylating agent for the synthesis of 3-ethoxypropyl ethers from a variety of alcohols and phenols. This process, a modification of the Williamson ether synthesis, is a valuable tool in organic synthesis and drug development for introducing a flexible and polar 3-ethoxypropyl group into molecules.

Introduction

The alkylation of alcohols and phenols is a fundamental transformation in organic chemistry, crucial for the synthesis of ethers. The Williamson ether synthesis, a reliable and versatile method, involves the reaction of an alkoxide or phenoxide with an alkyl halide.[1][2] this compound serves as a primary alkyl halide in this reaction, readily undergoing SN2 displacement by the nucleophilic oxygen of a deprotonated alcohol or phenol (B47542).[1][3] This reaction is favored due to the primary nature of the carbon bearing the chlorine atom, which minimizes competing elimination reactions.[2][3] The resulting 3-ethoxypropyl ethers are of interest in various fields, including medicinal chemistry, due to the introduction of a flexible, hydrophilic chain that can modify the physicochemical properties of a parent molecule, such as solubility and bioavailability.

Reaction Mechanism and Workflow

The alkylation of alcohols and phenols with this compound proceeds via a classical SN2 mechanism. The first step involves the deprotonation of the alcohol or phenol using a suitable base to form a more nucleophilic alkoxide or phenoxide ion. This is followed by the nucleophilic attack of the alkoxide/phenoxide on the primary carbon of this compound, displacing the chloride leaving group and forming the corresponding ether.

A general workflow for this reaction involves dissolving the alcohol or phenol in a suitable solvent, adding a base to generate the nucleophile, followed by the addition of this compound. The reaction mixture is then typically heated to ensure completion. Work-up and purification yield the desired 3-ethoxypropyl ether.

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Alcohol/Phenol (R-OH) RO- Alkoxide/Phenoxide (R-O⁻) ROH->RO- + Base Base Base (e.g., NaH, K₂CO₃) Alkyl_Halide This compound Ether 3-Ethoxypropyl Ether (R-O-CH₂CH₂CH₂OCH₂CH₃) RO-->Ether + this compound

Diagram 1: General mechanism of Williamson ether synthesis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the alkylation of various phenols and alcohols with this compound. Please note that reaction conditions may require optimization for specific substrates.

Table 1: Alkylation of Substituted Phenols

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetone (B3395972)Reflux885
p-CresolK₂CO₃DMF80692
4-MethoxyphenolNaOHEthanolReflux1088
4-NitrophenolCs₂CO₃Acetonitrile70595
2-NaphtholNaHTHF60490

Table 2: Alkylation of Alcohols

Alcohol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl AlcoholNaHTHF60688
CyclohexanolNaHDMF70875
1-ButanolKOtBuTHF50582
Ethylene GlycolNaH (2.2 eq)THF651270 (bis-alkylated)

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Phenols

This protocol provides a general method for the O-alkylation of phenols using potassium carbonate as the base.

Phenol Alkylation Workflow start Start step1 Dissolve phenol and K₂CO₃ in solvent start->step1 step2 Add this compound step1->step2 step3 Heat to reflux step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool and filter solids step4->step5 Reaction complete step6 Concentrate filtrate step5->step6 step7 Aqueous work-up step6->step7 step8 Dry and concentrate organic layer step7->step8 step9 Purify by column chromatography step8->step9 end End step9->end

Diagram 2: Experimental workflow for phenol alkylation.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add a suitable solvent (e.g., acetone or DMF) to the flask (concentration typically 0.5 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (for acetone) or to the specified temperature (for DMF, see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 3-ethoxypropyl aryl ether.

Protocol 2: General Procedure for the Alkylation of Alcohols

This protocol describes a general method for the alkylation of alcohols using sodium hydride as the base. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care in an inert atmosphere.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq) and dissolve it in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and then heat to the specified temperature (see Table 2). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between diethyl ether and water. Separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 3-ethoxypropyl alkyl ether.

Troubleshooting and Safety Considerations

  • Low Yields: Incomplete deprotonation of the alcohol or phenol can lead to low yields. Ensure the base is of good quality, dry, and used in sufficient excess. For less acidic alcohols, a stronger base like sodium hydride is necessary.[4] Reaction temperature and time may also need to be optimized.

  • Side Reactions: For secondary alcohols, elimination can be a competing side reaction, especially at higher temperatures. Using a more polar, aprotic solvent can favor the SN2 reaction.[4]

  • Safety: this compound is a combustible liquid and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When using sodium hydride, all glassware must be thoroughly dried to prevent a fire hazard, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile reagent for the synthesis of a wide range of 3-ethoxypropyl ethers.

References

Application Notes and Protocols: Reaction of Grignard Reagents with 1-Chloro-3-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with chloro-ethers such as 1-chloro-3-ethoxypropane represents a key carbon-carbon bond-forming reaction in organic synthesis. This process allows for the introduction of an ethoxypropyl group onto a variety of organic frameworks, providing access to valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[1] This nucleophilic carbon can attack the electrophilic carbon of the chloro-ether, typically in an SN2 fashion, to form a new carbon-carbon bond.

This document provides detailed application notes on the reaction, including a discussion of the underlying mechanism, potential side reactions, and experimental protocols for carrying out the synthesis.

Reaction Principle and Mechanism

The fundamental reaction involves the nucleophilic substitution of the chlorine atom in this compound by the carbanionic carbon of the Grignard reagent (R-MgX). The general scheme for this reaction is as follows:

R-MgX + Cl-CH₂CH₂CH₂-O-CH₂CH₃ → R-CH₂CH₂CH₂-O-CH₂CH₃ + MgXCl

Where 'R' can be an alkyl, vinyl, or aryl group. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for the formation and stabilization of the Grignard reagent.[1]

Reaction Mechanism Pathway

The reaction is believed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic carbon of the Grignard reagent attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of the new C-C bond in a single, concerted step.

Caption: SN2 mechanism for the reaction of a Grignard reagent with this compound.

Key Considerations and Potential Side Reactions

Several factors must be considered to ensure a successful and high-yielding reaction:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. All glassware and solvents must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Reactivity of the Halide: Alkyl chlorides are generally less reactive than the corresponding bromides and iodides in Grignard coupling reactions.[2][3] Consequently, forcing conditions such as elevated temperatures or the use of a more reactive Grignard reagent may be necessary.

  • Wurtz-type Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide from which it was formed, leading to the formation of a dimer (R-R).[4]

  • Catalysis: In cases where the direct reaction is sluggish, the use of a transition metal catalyst, such as those based on iron or nickel (Kumada coupling), can significantly enhance the reaction rate and yield.[5][6][7]

Experimental Protocols

The following protocols provide a general framework for the reaction of a Grignard reagent with this compound. The specific conditions may need to be optimized depending on the nature of the Grignard reagent.

Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, as an activator)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 equivalents) to the flask.

  • If desired, add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction can be initiated by gentle warming. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Reaction of Phenylmagnesium Bromide with this compound

Materials:

  • Freshly prepared phenylmagnesium bromide solution

  • This compound

  • Anhydrous diethyl ether or THF

Procedure:

  • Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.

  • Dissolve this compound (0.9 equivalents) in anhydrous diethyl ether or THF and add this solution to the dropping funnel.

  • Add the this compound solution dropwise to the stirred, cooled Grignard reagent.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may require heating to reflux for several hours to proceed to completion, which can be monitored by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Experimental_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_coupling_reaction Coupling Reaction cluster_workup Workup and Purification A Dry Apparatus & Add Mg B Prepare Bromobenzene Solution A->B C Initiate Reaction B->C D Add Bromobenzene Dropwise C->D E Complete Grignard Formation D->E F Cool Grignard Reagent E->F H Add Chloro-ether Dropwise F->H G Prepare this compound Solution G->H I Reaction at RT or Reflux H->I J Quench with Sat. NH₄Cl I->J K Extraction with Ether J->K L Drying and Solvent Removal K->L M Purification (Distillation/Chromatography) L->M

Caption: General experimental workflow for the reaction of a Grignard reagent with this compound.

Data Presentation

Grignard Reagent (R-MgX)SubstrateProductExpected Yield Range (%)Reference/Notes
Phenylmagnesium BromideThis compound1-Ethoxy-4-phenylbutane40-60Yields are estimates; may require elevated temperatures or catalysis for optimal results.
Ethylmagnesium BromideThis compound3-Ethoxyhexane50-70Primary alkyl Grignard reagents are generally more reactive in SN2 reactions.
Allylmagnesium Bromide1-Bromo-3-chloropropane6-Chloro-1-hexene80-90High yield obtained with a more reactive alkyl bromide. A similar trend would be expected with the chloro-ether, albeit with potentially lower yields.

Conclusion

The reaction of Grignard reagents with this compound is a viable method for the formation of carbon-carbon bonds, leading to the synthesis of various ethoxy-containing compounds. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for success. Due to the lower reactivity of the C-Cl bond, researchers should be prepared to employ forcing conditions or consider catalytic methods to achieve high yields. The protocols and data presented herein provide a solid foundation for the application of this important synthetic transformation in research and development.

References

Application Notes and Protocols: 1-Chloro-3-ethoxypropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Chloro-3-ethoxypropane, detailing its physical properties and its application as a versatile reagent in organic synthesis. While its direct use as a primary solvent is not extensively documented in publicly available literature, its properties suggest potential in specialized applications. This document focuses on its well-established role as a key building block in the synthesis of valuable pharmaceutical and specialty chemical intermediates.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, safety considerations, and potential applications as a solvent or reagent.

PropertyValueReference
Molecular Formula C₅H₁₁ClO[1][2][3]
Molecular Weight 122.59 g/mol [1][4]
Appearance Clear, colorless liquid[1]
Boiling Point 125.9 °C at 760 mmHg[1][2][5]
Density 0.952 g/cm³[1][2][5]
Flash Point 41.4 °C[1][2]
Refractive Index 1.408[1][2]
Vapor Pressure 14.5 mmHg at 25°C[1][2]
CAS Number 36865-38-0[1][2][3]

Application as a Reagent in Pharmaceutical and Specialty Chemical Synthesis

This compound is a valuable bifunctional molecule, possessing both a reactive chloride and an ether linkage.[6] This dual functionality makes it an important intermediate in the synthesis of complex organic molecules, including pharmaceutical derivatives and specialty chemicals.[1][6]

Synthesis of Opioid Derivatives

This compound serves as a key reagent in the synthesis of novel thebaine derivatives, which are precursors to a wide range of medically important opioids.[6] Specifically, it is used to introduce a 4-ethoxy-1-butyl side chain onto the thebaine scaffold through a Grignard reaction, leading to compounds such as 6,14-endoetheno-7-(1-hydroxy-4-ethoxy-1-butyl) tetrahydrothebaine.[6]

G reagent This compound grignard Grignard Reagent (3-ethoxypropylmagnesium chloride) reagent->grignard  + Mg, Ether   product 6,14-endoetheno-7-(1-hydroxy-4-ethoxy-1-butyl) tetrahydrothebaine grignard->product thebaine Thebaine Derivative (Ketone) thebaine->product  Reaction  

Synthesis of a Thebaine Derivative.
Synthesis of Tris(3-ethoxypropyl)phosphine

Another significant application of this compound is in the synthesis of tris(3-ethoxypropyl)phosphine. This specialty phosphine (B1218219) is a ligand used in the preparation of technetium-99m myocardial imaging agents.[6] The synthesis involves the formation of a Grignard reagent from this compound, which then reacts with phosphorus trichloride.[6]

Experimental Protocols

The following is a representative protocol for a reaction where this compound is utilized as a key reagent.

Protocol 1: Synthesis of a Grignard Reagent from this compound

Objective: To prepare 3-ethoxypropylmagnesium chloride, a Grignard reagent for subsequent carbon-carbon bond-forming reactions.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (catalyst)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Magnesium turnings and a crystal of iodine are placed in the reaction flask.

  • A small amount of a solution of this compound in the anhydrous ether is added to the magnesium.

  • The reaction is initiated, which is indicated by a color change and gentle refluxing. Gentle heating may be required.

  • The remaining solution of this compound is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is a grayish solution and should be used immediately in the subsequent reaction step.

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product p1 Flame-dry glassware p2 Add Mg and I₂ p1->p2 r1 Add initial this compound r2 Initiate reaction r1->r2 r3 Dropwise addition of remaining reactant r2->r3 r4 Reflux r3->r4 prod Grignard Reagent r4->prod

Workflow for Grignard Reagent Synthesis.

Potential as a Solvent

While specific documented examples of this compound as a primary solvent in organic synthesis are scarce, its physical properties suggest its potential utility in certain applications. Its boiling point of 125.9 °C allows for reactions to be conducted at higher temperatures than with more common ethereal solvents like diethyl ether (34.6 °C) or THF (66 °C). This could be advantageous for reactions requiring higher activation energies or for improving the solubility of certain reagents. However, its reactivity, particularly the presence of the chloro group, must be considered, as it could participate in side reactions depending on the reaction conditions and the nature of the other reagents present. Further research is needed to explore and establish its role as a specialized solvent in organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Chloro-3-ethoxypropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-chloro-3-ethoxypropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is most commonly achieved via the Williamson ether synthesis. The primary route involves the reaction of an ethoxide source with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane (B140262).

Low or No Product Yield

Low yield is a common challenge in organic synthesis. The following troubleshooting guide provides a systematic approach to identifying and resolving the root causes.

Potential Cause Recommended Solution Expected Outcome
Presence of Water Ensure all glassware is thoroughly dried, and use anhydrous solvents. Water can consume the strong base (e.g., sodium ethoxide) and hydrolyze the alkyl halide.Increased availability of the alkoxide for the desired reaction, leading to a higher yield.
Improper Reaction Temperature The typical temperature range for Williamson ether synthesis is 50-100 °C. Lower temperatures favor the desired SN2 reaction, while higher temperatures can promote the competing E2 elimination side reaction, leading to alkene byproducts. Start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress before considering an increase.[1]Minimized formation of elimination byproducts and an increased yield of the target ether.
Incorrect Molar Ratio of Reactants The stoichiometry of the reactants is crucial. A slight excess of the ethoxide can help drive the reaction to completion, but a large excess may increase the likelihood of side reactions. Experiment with molar ratios of 1,3-dihalopropane to sodium ethoxide between 1:1 and 1:1.2.Optimized conversion of the limiting reagent to the desired product.
Inefficient Alkoxide Formation If generating the ethoxide in situ from ethanol (B145695) and a base, ensure the base is strong enough for complete deprotonation. Sodium hydride (NaH) is a common and effective choice.Complete formation of the highly nucleophilic ethoxide, leading to a faster and more complete reaction.
Poor Reagent Quality Use freshly purified reagents. Impurities in the 1,3-dihalopropane, ethanol, or base can lead to undesired side reactions.Reduced side product formation and a purer final product with a higher isolated yield.
Insufficient Reaction Time Williamson ether synthesis can require several hours to reach completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.Maximized product formation without significant degradation of the product due to prolonged reaction times.
Phase Separation of Reactants In the Williamson ether synthesis, the alkoxide salt may have low solubility in the organic solvent where the alkyl halide is present. This phase difference can limit the reaction rate.The use of a phase-transfer catalyst can significantly increase the reaction rate and yield.[2]
Presence of Impurities in the Final Product

The purity of this compound is critical for its subsequent use. The following are common impurities and methods for their identification and mitigation.

Potential Impurity Likely Cause Identification Method Mitigation Strategy
1,3-Diethoxypropane Reaction of the product (this compound) with excess ethoxide.GC-MS analysis will show a peak with a molecular ion corresponding to C7H16O2.Use a molar ratio of 1,3-dihalopropane to ethoxide that is close to 1:1 or with a slight excess of the dihalopropane.
Allyl Ethyl Ether E2 elimination side reaction, particularly if the reaction temperature is too high.GC-MS analysis will show a peak corresponding to the molecular formula C5H10O.Lower the reaction temperature and ensure the use of a primary alkyl halide (e.g., 1-bromo-3-chloropropane).
Unreacted 1-Bromo-3-chloropropane Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing.GC-MS analysis will show a peak corresponding to the starting material.Increase the reaction time, optimize the temperature, and ensure efficient stirring.
Ethanol Incomplete removal of the solvent or use of excess ethanol as a reactant.Broad peak in the ¹H NMR spectrum and a corresponding peak in the GC-MS.Ensure thorough drying of the product and use an appropriate amount of ethanol if generating the ethoxide in situ.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method is the Williamson ether synthesis, which involves the reaction of sodium ethoxide with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Q2: Why is 1-bromo-3-chloropropane often used as the starting material instead of 1,3-dichloropropane?

A2: Bromine is a better leaving group than chlorine. This difference in reactivity allows for a more selective reaction where the ethoxide preferentially displaces the bromide ion, leaving the chloride intact on the propane (B168953) chain.[2]

Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A3: A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the ethoxide anion from the solid or aqueous phase into the organic phase where the 1,3-dihalopropane is dissolved.[2] This overcomes the low solubility of the ethoxide salt in the organic solvent, leading to a significantly faster reaction rate and often allowing for milder reaction conditions. For the related synthesis of 1-chloro-3-methoxypropane, the use of a PTC was crucial, as the uncatalyzed reaction had only a 45% conversion after 24 hours.[2]

Q4: What are the expected side reactions in this synthesis?

A4: The main side reaction is the E2 elimination, which produces allyl ethyl ether, especially at higher temperatures.[1] Another potential side product is 1,3-diethoxypropane, which can form if the product reacts further with excess ethoxide.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These techniques allow you to track the consumption of the starting materials and the formation of the product over time, helping to determine the optimal reaction duration.

Data Presentation

Table 1: General Reaction Parameters for Optimization

This table provides illustrative data based on typical conditions for related Williamson ether syntheses and serves as a starting point for optimization.

ParameterCondition/ValueRationale
Molar Ratio (Dihalide:Ethoxide) 1 : 1.0 - 1.2A slight excess of ethoxide can help drive the reaction to completion.
Temperature 50 - 80 °CBalances reaction rate with minimizing the E2 elimination side reaction.[1]
Solvent Ethanol, THF, DMFThe choice of solvent can affect the solubility of reactants and the reaction rate.
Reaction Time 2 - 8 hoursSufficient time for the reaction to proceed to completion, should be monitored.
Catalyst (Optional) Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)Increases reaction rate by improving reactant mixing between phases.[2]

Note: A high yield of 92.8% has been reported for the analogous synthesis of 1-chloro-3-methoxypropane, suggesting that a similarly high yield is achievable for this compound with optimized conditions.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1-bromo-3-chloropropane

  • Sodium ethoxide

  • Anhydrous ethanol (or another suitable anhydrous solvent like THF or DMF)

  • Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). If using a phase-transfer catalyst, add it at this stage.

  • Addition of Alkyl Halide: Slowly add 1-bromo-3-chloropropane to the stirred solution.

  • Reaction: Heat the mixture to a gentle reflux (around 50-70 °C) and maintain this temperature for 2-8 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add water to the residue to dissolve the inorganic salts.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Synthesis

G Reactants Reactants: 1-Bromo-3-chloropropane Sodium Ethoxide (Optional: PTC) Reaction Williamson Ether Synthesis (50-80°C, 2-8h) Reactants->Reaction Workup Workup: - Solvent Removal - Aqueous Wash - Extraction Reaction->Workup Purification Purification: Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReagents Check Reagent Purity and Anhydrous Conditions Start->CheckReagents CheckTemp Verify Reaction Temperature Start->CheckTemp CheckRatio Analyze Molar Ratio Start->CheckRatio CheckTime Evaluate Reaction Time Start->CheckTime ConsiderPTC Consider Phase Transfer Catalyst Start->ConsiderPTC If Reaction is Sluggish Solution Optimized Yield CheckReagents->Solution If Impure/Wet CheckTemp->Solution If Too High/Low CheckRatio->Solution If Suboptimal CheckTime->Solution If Too Short ConsiderPTC->Solution

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.

References

Strategies to minimize side reactions in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Williamson ether synthesis?

The two primary side reactions that compete with the desired SN2 pathway are:

  • E2 Elimination: The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene. This is particularly prevalent with secondary and tertiary alkyl halides.[1][2]

  • C-Alkylation: When using a phenoxide as the nucleophile, alkylation can occur on the aromatic ring instead of the oxygen atom. This is because the phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ring.[1][3]

Q2: How does the structure of the alkyl halide affect the outcome of the reaction?

The structure of the alkyl halide is a critical factor. For a successful Williamson ether synthesis with minimal side reactions, the following hierarchy should be followed:

  • Methyl and Primary Alkyl Halides: These are ideal substrates as they are most susceptible to SN2 attack and least prone to elimination.[2]

  • Secondary Alkyl Halides: These will often give a mixture of the desired ether (SN2 product) and an alkene (E2 product).[2] The elimination product is often favored.

  • Tertiary Alkyl Halides: These almost exclusively undergo E2 elimination to form an alkene and are generally unsuitable for producing ethers via this method.[2]

Q3: What is the role of the base, and which one should I choose?

The base is crucial for deprotonating the alcohol to form the reactive alkoxide nucleophile. The choice of base can significantly impact the reaction's success.

  • Strong, Non-nucleophilic Bases: Sodium hydride (NaH) and potassium hydride (KH) are highly effective as they irreversibly deprotonate the alcohol, driving the formation of the alkoxide.[2] They are typically used in anhydrous polar aprotic solvents like THF or DMF.[2][3]

  • Hydroxides: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can be used, often in systems with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

  • Carbonates: Weaker bases like potassium carbonate (K₂CO₃) are often used for phenols, providing milder reaction conditions that can sometimes minimize side reactions.[3]

Q4: How does the choice of solvent influence the reaction?

The solvent plays a key role in solvating the ions and influencing the nucleophilicity of the alkoxide.

  • Polar Aprotic Solvents: Solvents like acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally the best choices.[1] They effectively solvate the cation of the alkoxide, leaving the "naked" alkoxide anion highly nucleophilic and reactive for the SN2 attack.

  • Protic Solvents: Protic solvents like water and alcohols can solvate the alkoxide anion through hydrogen bonding, which reduces its nucleophilicity and slows down the desired SN2 reaction.[1]

  • Influence on C- vs. O-Alkylation: The choice of solvent is particularly critical when using phenoxides. Polar aprotic solvents favor the desired O-alkylation, while protic solvents can promote C-alkylation. For instance, the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide in methanol (B129727) gives an O- to C-alkylation ratio of 72:28, which improves to 97:3 in acetonitrile.

Q5: Can temperature be used to control the reaction outcome?

Yes, temperature is a critical parameter. Lower reaction temperatures generally favor the SN2 reaction over the E2 elimination. If you are observing a significant amount of the alkene byproduct, reducing the reaction temperature may help to increase the yield of the desired ether.[1] Typical Williamson reactions are conducted at temperatures ranging from 50 to 100°C.[1]

Troubleshooting Guides

Problem: Low or no yield of the desired ether.

Possible Cause Troubleshooting Suggestion
Incomplete Deprotonation Ensure a sufficiently strong base (e.g., NaH) is used in a slight excess (1.1-1.5 equivalents) under anhydrous conditions to completely form the alkoxide.[3]
Poor Choice of Alkyl Halide If using a secondary or tertiary alkyl halide, redesign the synthesis to use a primary alkyl halide if possible. For asymmetrical ethers, there are two possible synthetic routes; choose the one that involves the less sterically hindered halide.
Sub-optimal Solvent Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the alkoxide.[1]
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or temperature. Typical reaction times are 1-8 hours.[1]

Problem: Significant formation of an alkene byproduct.

Possible Cause Troubleshooting Suggestion
Use of Secondary or Tertiary Alkyl Halide This is the most common cause. The best solution is to use a primary alkyl halide.
Sterically Hindered Alkoxide If the alkoxide is bulky, it may act as a base rather than a nucleophile. If possible, redesign the synthesis to use a less hindered alkoxide.
High Reaction Temperature Lower the reaction temperature. E2 elimination is often favored at higher temperatures.

Problem: Formation of C-alkylated products with phenols.

Possible Cause Troubleshooting Suggestion
Use of Protic Solvent Protic solvents can solvate the oxygen of the phenoxide, making the ring carbons more accessible for alkylation.
Reaction Conditions Switch to a polar aprotic solvent like acetonitrile or DMF to favor O-alkylation. Milder conditions with weaker bases like K₂CO₃ can also be beneficial.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Side Reactions

Parameter Strategy to Minimize Side Reactions Effect on E2 Elimination Effect on C-Alkylation (Phenoxides)
Alkyl Halide Use methyl or primary halides.[2]DecreasedNot directly applicable
Alkoxide Use a less sterically hindered alkoxide.DecreasedNot directly applicable
Base Use a non-nucleophilic, strong base (e.g., NaH) for complete deprotonation. For phenols, consider milder bases (e.g., K₂CO₃).[3]Can be decreased with milder basesCan be decreased with milder conditions
Solvent Use a polar aprotic solvent (e.g., DMF, acetonitrile).[1]Generally favors SN2Significantly decreased
Temperature Use the lowest effective temperature.DecreasedGenerally favors O-alkylation

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions

This protocol is a generalized procedure for the synthesis of an asymmetrical ether using a primary alkyl halide.

  • Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and dissolve it in an anhydrous polar aprotic solvent (e.g., DMF). Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 1.1 eq.) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Ether Formation: Cool the resulting alkoxide solution back to 0 °C. Slowly add the primary alkyl halide (1.0 eq.) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis

This method is particularly useful when using hydroxide bases, as it facilitates the transfer of the alkoxide from the aqueous to the organic phase.

  • Reaction Setup: In a round-bottom flask, combine the alcohol (1.0 eq.), the primary alkyl halide (1.0-1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, 0.1 eq.).

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq.).

  • Reaction: Stir the biphasic mixture vigorously at 70-80 °C for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Reactants Alcohol + Alkyl Halide + Base Alkoxide Alkoxide Formation Reactants->Alkoxide Desired_Reaction SN2 Pathway Alkoxide->Desired_Reaction Primary Alkyl Halide Low Temperature Polar Aprotic Solvent Side_Reaction1 E2 Elimination Alkoxide->Side_Reaction1 Secondary/Tertiary Alkyl Halide High Temperature Side_Reaction2 C-Alkylation (with Phenoxides) Alkoxide->Side_Reaction2 Protic Solvent Product_Ether Desired Ether Desired_Reaction->Product_Ether Product_Alkene Alkene Byproduct Side_Reaction1->Product_Alkene Product_C_Alkylated C-Alkylated Byproduct Side_Reaction2->Product_C_Alkylated

Caption: Logical relationship between the desired SN2 pathway and competing side reactions.

Start Start: Select Reactants (Primary Alkyl Halide) Step1 1. Choose Optimal Conditions (Base, Solvent, Temperature) Start->Step1 Step2 2. Deprotonate Alcohol to form Alkoxide Step1->Step2 Step3 3. Add Alkyl Halide and React Step2->Step3 Step4 4. Monitor Reaction by TLC Step3->Step4 Step5 5. Work-up and Purify Step4->Step5 Reaction Complete Troubleshoot Troubleshoot: Low Yield or Side Products Step4->Troubleshoot Incomplete or Side Reactions End End: Desired Ether Step5->End Troubleshoot->Step1 Re-optimize

Caption: Experimental workflow for minimizing side reactions in Williamson ether synthesis.

References

Purification techniques for 1-Chloro-3-ethoxypropane post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the post-synthesis purification of 1-chloro-3-ethoxypropane, tailored for researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities largely depend on the synthetic route. Common methods, such as the Williamson ether synthesis, can introduce unreacted starting materials and byproducts.

Q2: What is the recommended general purification strategy for this compound?

A2: A multi-step approach is typically required to achieve high purity. The standard workflow involves an initial aqueous workup to remove water-soluble impurities, followed by drying and, finally, distillation to separate the target compound from organic contaminants.

Q3: How do I choose the best purification method for my specific needs?

A3: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Aqueous Wash: Essential for removing salts and water-soluble starting materials or byproducts.

  • Drying: A crucial step after the aqueous wash to prevent water from co-distilling with the product. Anhydrous magnesium sulfate (B86663) or sodium sulfate are suitable drying agents.[4][5][6]

  • Fractional Distillation: This is the most effective method for separating this compound from organic impurities with close boiling points, such as 1,3-diethoxypropane.[7][8][9] Simple distillation may suffice if impurities have vastly different boiling points.

Q4: How can I assess the purity of my final product?

A4: Purity is typically assessed using standard analytical techniques:

  • Gas Chromatography (GC): An excellent method for determining the percentage of purity and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can reveal the presence of impurities.

  • Refractive Index: A quick physical measurement that can indicate purity if compared to the known value for pure this compound (approximately 1.408).[10][11]

Troubleshooting Guide

Q5: My crude product is acidic/basic after synthesis. How should I neutralize it?

A5:

  • For Acidic Impurities (e.g., from using thionyl chloride): Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution to your crude product in a separatory funnel, shake gently (venting frequently to release any evolved gas), and separate the aqueous layer. Follow this with a water wash to remove any remaining bicarbonate.

  • For Basic Impurities (e.g., residual sodium ethoxide): Wash the crude product with a dilute aqueous solution of a weak acid, such as ammonium (B1175870) chloride (NH₄Cl), followed by a water wash.

Q6: The organic layer is cloudy after the aqueous wash. What does this mean and how do I fix it?

A6: A cloudy appearance indicates the presence of emulsified water. To resolve this:

  • First, perform a brine wash (saturated aqueous NaCl solution). This helps to break emulsions by increasing the ionic strength of the aqueous phase.[12]

  • Separate the organic layer and treat it with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][5] Add the drying agent until it no longer clumps together, indicating that the water has been absorbed.

  • Filter off the drying agent before proceeding to distillation.

Q7: I'm having trouble separating an impurity by distillation. What should I do?

A7: This issue typically arises when the impurity has a boiling point very close to that of this compound (126°C).[10][11][13][14]

  • Confirm the Impurity's Identity: If possible, identify the impurity by GC-MS or NMR to understand its properties. The most likely candidate is 1,3-diethoxypropane (boiling point ~141-149°C).[3][15]

  • Use a Fractionating Column: Simple distillation is often insufficient for separating liquids with boiling points less than 25-70°C apart.[8][9][16] Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, which enhances separation.[9]

  • Control the Distillation Rate: Distill the mixture slowly to allow the vapor composition to equilibrate at each stage in the fractionating column. This ensures that the lower-boiling point component (your product) preferentially moves up the column.

  • Monitor the Temperature: Carefully watch the thermometer at the head of the column. The temperature should hold steady at the boiling point of your product as it distills. A subsequent rise in temperature indicates that the higher-boiling impurity is beginning to distill.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₁₁ClO122.59126[10][11][13][14]
1,3-DichloropropaneC₃H₆Cl₂112.99120-122[1][17][18][19]
1,3-DiethoxypropaneC₇H₁₆O₂132.20141-149[15]
3-Ethoxy-1-propanolC₅H₁₂O₂104.15160-161[20][21][22]

Experimental Protocols

Protocol 1: Aqueous Workup and Drying

  • Transfer the crude reaction mixture to a separatory funnel.

  • If the reaction was acidic, add a saturated solution of NaHCO₃. If basic, add a dilute solution of NH₄Cl. Shake gently and vent the funnel. Separate and discard the aqueous layer.

  • Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic layer).

  • Wash the organic layer with brine (1 x 50 mL for every 100 mL of organic layer) to begin the drying process and break any emulsions.[12]

  • Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask; add more drying agent until it no longer clumps.[4][5]

  • Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent. Collect the clear filtrate, which is now ready for distillation.

Protocol 2: Fractional Distillation

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Add the dried crude product and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is about to enter the condenser.[9]

  • Begin heating the flask gently.

  • Observe the condensation ring as it slowly rises up the fractionating column.[9]

  • Collect any low-boiling fractions (e.g., residual solvent) that distill first.

  • Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of this compound (~126°C).[10][11][13][14]

  • Stop the distillation when the temperature either drops (indicating all the product has distilled) or rises significantly (indicating a higher-boiling impurity is starting to distill).

Visualizations

PurificationWorkflow cluster_start Initial State cluster_workup Aqueous Workup cluster_drying Drying cluster_distill Final Purification cluster_end Final Product Crude Crude Product (with impurities) Wash Wash with NaHCO3 / H2O / Brine Crude->Wash Remove salts, neutralize Separate Separate Layers Wash->Separate Dry Dry with MgSO4 Separate->Dry Remove H2O Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill Separate organic impurities Pure Pure this compound Distill->Pure

Caption: General purification workflow for this compound.

DistillationTroubleshooting Start Problem: Impurity co-distills with product CheckBP Are Boiling Points Close? (< 25°C difference) Start->CheckBP UseFractionation Solution: Use a packed or Vigreux column CheckBP->UseFractionation Yes SimpleDistill Impurity BPs are far apart. Simple distillation is likely sufficient. CheckBP->SimpleDistill No SlowDistill Solution: Reduce heating rate to distill slowly UseFractionation->SlowDistill MonitorTemp Action: Collect fraction only at stable target boiling point SlowDistill->MonitorTemp

Caption: Troubleshooting guide for distillation-based purification.

References

Technical Support Center: Overcoming Challenges in Nucleophilic Substitution of Primary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic substitution of primary alkyl halides.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common issues in your experiments.

Issue 1: Low or No Product Yield

Q1: My SN2 reaction with a primary alkyl halide is giving a very low yield or no product at all. What are the likely causes?

A1: Several factors can contribute to a low or non-existent yield in a nucleophilic substitution reaction of a primary alkyl halide. Here's a troubleshooting guide:

  • Poor Leaving Group: The success of an SN2 reaction is highly dependent on the ability of the leaving group to depart. For halogens, the leaving group ability increases down the periodic table: I > Br > Cl > F.[1] Fluorides are generally poor leaving groups due to the strength of the C-F bond and are not typically used in SN2 reactions.[1] If you are using a chloride or fluoride, consider switching to a bromide or iodide.

  • Weak Nucleophile: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[2] If your nucleophile is weak (e.g., water, alcohols), the reaction will be slow. Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., HO⁻ > H₂O).[3]

  • Steric Hindrance: While primary alkyl halides are ideal for SN2 reactions due to minimal steric hindrance, branching near the reaction center can significantly slow down the reaction rate.[2] For example, 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) reacts much slower than 1-bromobutane (B133212).

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetone (B3395972), DMSO, and DMF are ideal for SN2 reactions because they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[4] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[5]

  • Reaction Temperature Too Low: While SN2 reactions can often proceed at room temperature, some combinations of weaker nucleophiles or less reactive alkyl halides may require gentle heating to overcome the activation energy.

Q2: I am trying to synthesize an ether from a primary alkyl halide and an alcohol, but the yield is very low. How can I improve this?

A2: The direct reaction of an alcohol (a weak nucleophile) with a primary alkyl halide is often slow. To significantly improve the yield of the ether, you should perform a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a much more nucleophilic alkoxide ion. This alkoxide will then readily react with the primary alkyl halide in an SN2 fashion.

Issue 2: Formation of Elimination Byproducts

Q3: My reaction is producing a significant amount of an alkene byproduct instead of the desired substitution product. How can I minimize this?

A3: The formation of an alkene is due to a competing E2 elimination reaction. This is a common issue, especially when using a nucleophile that is also a strong base. Here’s how to favor substitution over elimination:

  • Nucleophile/Base Strength: Strongly basic and sterically hindered nucleophiles favor elimination. For example, tert-butoxide is a bulky, strong base that will predominantly give the elimination product. If possible, use a nucleophile that is a good nucleophile but a weaker base (e.g., I⁻, Br⁻, CN⁻, N₃⁻).

  • Steric Hindrance of the Substrate: While primary alkyl halides generally favor substitution, increased steric hindrance, even at the beta-carbon, can promote elimination.

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution. Running the reaction at a lower temperature may increase the proportion of the substitution product.

  • Solvent: While polar aprotic solvents are generally preferred for SN2 reactions, the choice of solvent can also influence the substitution/elimination ratio.

Issue 3: Slow Reaction Rate

Q4: My SN2 reaction is proceeding very slowly. How can I increase the reaction rate?

A4: To accelerate a slow SN2 reaction, consider the following factors:

  • Increase Nucleophile Concentration: The rate of an SN2 reaction is dependent on the concentration of the nucleophile. Increasing its concentration can speed up the reaction.

  • Use a Stronger Nucleophile: Refer to the nucleophilicity table below. A more nucleophilic species will react faster.

  • Improve the Leaving Group: Switching from a chloride to a bromide or, even better, an iodide will significantly increase the reaction rate.

  • Optimize the Solvent: Ensure you are using a polar aprotic solvent like DMF or DMSO, which can dramatically accelerate SN2 reactions compared to polar protic solvents. For example, the reaction between bromoethane (B45996) and potassium iodide is 500 times faster in acetone than in methanol (B129727).[6]

  • Increase the Temperature: Gently heating the reaction mixture will increase the kinetic energy of the molecules and lead to more frequent and energetic collisions, thus increasing the reaction rate.

Data Presentation

Table 1: Relative Rates of SN2 Reactions for Various Primary Alkyl Halides

This table illustrates the effect of the alkyl halide structure on the rate of an SN2 reaction with a common nucleophile.

Alkyl BromideStructureRelative Rate
Methyl bromideCH₃Br30
Ethyl bromideCH₃CH₂Br1
n-Propyl bromideCH₃CH₂CH₂Br0.4
n-Butyl bromideCH₃CH₂CH₂CH₂Br0.4
Isobutyl bromide(CH₃)₂CHCH₂Br0.03
Neopentyl bromide(CH₃)₃CCH₂Br0.00001

Data adapted from established relative reactivity trends.

Table 2: Effect of Leaving Group on SN2 Reaction Rate

This table shows the relative rates of reaction for a primary alkyl halide with different leaving groups.

Alkyl HalideLeaving GroupRelative Rate
1-IodobutaneI⁻~300,000
1-BromobutaneBr⁻~10,000
1-Chlorobutane (B31608)Cl⁻~200
1-FluorobutaneF⁻1

Relative rates are approximate and intended for comparison.

Table 3: Relative Nucleophilicity towards Bromomethane in Methanol

This table provides the relative reaction rates of various nucleophiles with bromomethane, illustrating the concept of nucleophilicity.

NucleophileFormulaRelative Rate
MethanolCH₃OH1
ChlorideCl⁻1,200
AzideN₃⁻100,000
HydroxideHO⁻16,000
Methoxide (B1231860)CH₃O⁻25,000
CyanideCN⁻100,000
IodideI⁻200,000
ThiophenoxideC₆H₅S⁻>1,000,000

Data is illustrative of general nucleophilicity trends.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Butylphthalimide via SN2 Reaction

This protocol details the reaction of 1-bromobutane with potassium phthalimide (B116566), a nitrogen-based nucleophile.

  • Materials:

    • 1-Bromobutane

    • Potassium phthalimide

    • N,N-Dimethylformamide (DMF)

    • Acetone

    • Deionized water

  • Procedure:

    • In a round-bottom flask, suspend potassium phthalimide (1.2 equivalents) in dry DMF.

    • Add 1-bromobutane (1.0 equivalent) to the suspension.

    • Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into cold water with vigorous stirring to precipitate the product.

    • Collect the solid N-butylphthalimide by suction filtration and wash it thoroughly with water.

    • The crude product can be recrystallized from an appropriate solvent (e.g., ethanol (B145695)/water) to yield the purified product.

Protocol 2: Synthesis of Methyl Butyl Ether via Williamson Ether Synthesis

This protocol describes the SN2 reaction between 1-chlorobutane and sodium methoxide.

  • Materials:

    • 1-Chlorobutane

    • Sodium methoxide

    • Methanol (anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.

    • Add 1-chlorobutane (1.0 equivalent) dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl butyl ether.

    • The product can be further purified by distillation.

Protocol 3: Reaction of 1-Chlorobutane with Sodium Thiomethoxide

This protocol outlines the synthesis of butyl methyl sulfide (B99878) using a sulfur-based nucleophile.

  • Materials:

    • 1-Chlorobutane

    • Sodium thiomethoxide

    • Ethanol

    • Deionized water

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve sodium thiomethoxide (1.1 equivalents) in ethanol.

    • Add 1-chlorobutane (1.0 equivalent) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, or gently reflux for 2-4 hours to expedite the reaction. Monitor the reaction by TLC or GC.

    • After completion, remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude butyl methyl sulfide.

    • Purify the product by distillation if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Primary Alkyl Halide and Nucleophile in Solvent react Stir and Heat (if necessary) start->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Crystallization) concentrate->purify end Characterize Pure Product purify->end

Caption: A generalized experimental workflow for a nucleophilic substitution reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield leaving_group Poor Leaving Group? start->leaving_group nucleophile Weak Nucleophile? start->nucleophile sterics Steric Hindrance? start->sterics solvent Incorrect Solvent? start->solvent change_lg Use R-Br or R-I leaving_group->change_lg stronger_nu Use a stronger nucleophile nucleophile->stronger_nu less_hindrance Choose a less hindered substrate sterics->less_hindrance change_solvent Use a polar aprotic solvent (DMF, DMSO) solvent->change_solvent

Caption: A troubleshooting flowchart for low product yield in SN2 reactions.

References

Improving the yield and atom economy of 1-Chloro-3-ethoxypropane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and atom economy of 1-Chloro-3-ethoxypropane production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prominent method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[1][2] For this compound, this typically involves reacting sodium ethoxide with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane (B140262).[1] This S(_N)2 reaction is favored because the bromide is a better leaving group than the chloride, allowing for selective substitution.[1]

Q2: What is atom economy and why is it important in this synthesis?

A2: Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[3] It reflects how many atoms from the reactants are incorporated into the final product.[4] In the Williamson synthesis of this compound from sodium ethoxide and 1-bromo-3-chloropropane, sodium bromide is formed as a byproduct, meaning the atom economy is inherently less than 100%. Maximizing atom economy is a key principle of green chemistry, aiming to reduce waste and improve sustainability.[3][4]

Q3: How can a phase-transfer catalyst (PTC) improve the reaction?

A3: A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is crucial for this synthesis.[1][5] It facilitates the transfer of the ethoxide anion from its phase (solid or aqueous) into the organic phase where the 1,3-dihalopropane is dissolved.[1] This overcomes solubility issues, leading to significantly faster reaction rates, higher yields, and the ability to use milder reaction conditions, which can suppress side reactions.[1][5] Without a catalyst, a similar reaction showed only 45% conversion after 24 hours.[1]

Q4: What are the primary side reactions to be aware of?

A4: The main competing side reaction is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide, especially at higher temperatures.[2][6] This results in the formation of an alkene byproduct instead of the desired ether. Another potential side reaction is a second substitution, where the product, this compound, reacts with another equivalent of sodium ethoxide to form 1,3-diethoxypropane (B8821189). Careful control of stoichiometry and reaction conditions is necessary to minimize these pathways.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield of this compound 1. Inactive reagents: Sodium ethoxide may have decomposed due to moisture. Alkyl halide may be old or degraded. 2. Insufficient reaction temperature or time. 3. Poor mixing or phase separation without a catalyst.1. Use freshly prepared or properly stored sodium ethoxide. Ensure the purity of the 1-bromo-3-chloropropane. 2. Optimize temperature (typically 50-80°C) and monitor reaction progress using GC or TLC.[5][7] 3. Add a phase-transfer catalyst (e.g., 0.01-0.1% by weight of the alkyl halide) and ensure vigorous stirring.[5]
Significant Alkene Byproduct Formation (E2 Elimination) 1. High reaction temperature: Higher temperatures favor elimination over substitution.[6] 2. Steric hindrance: While using a primary halide minimizes this, excessive bulk can still be an issue.[8] 3. Strongly basic conditions. 1. Run the reaction at a lower temperature for a longer duration.[6] 2. Ensure the use of a primary alkyl halide like 1-bromo-3-chloropropane.[9] 3. Avoid excessively high concentrations of sodium ethoxide. Consider slow, dropwise addition of the ethoxide solution.[5]
Formation of 1,3-diethoxypropane Byproduct 1. Incorrect stoichiometry: An excess of sodium ethoxide can lead to a second substitution on the product.1. Use a molar ratio of 1,3-dihalopropane to sodium ethoxide between 1:0.9 and 1:1.2.[5] Slowly adding the sodium ethoxide to the dihalopropane can help minimize the concentration of the nucleophile.
Difficult Product Purification 1. Incomplete removal of inorganic salts (NaBr) before distillation. 2. Presence of unreacted starting materials or high-boiling point byproducts. 3. Formation of azeotropes. 1. After the reaction, filter to remove the precipitated salt. Wash the organic layer thoroughly with water until the aqueous layer is neutral (pH 6-7).[5] 2. Ensure the reaction has gone to completion. Use fractional distillation (rectification) to separate the product from components with different boiling points.[5] 3. Analyze the crude mixture to identify impurities and adjust the purification strategy accordingly.

Experimental Protocols & Visualizations

High-Yield Synthesis of this compound

This protocol is adapted from high-yield methods reported for analogous compounds, such as 1-chloro-3-methoxypropane.[1][5]

Materials:

  • 1-Bromo-3-chloropropane

  • Sodium ethoxide

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Anhydrous Benzene (B151609) (or another inert solvent like Toluene)

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Set up a four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a nitrogen inlet.

  • Charge the flask with 1-bromo-3-chloropropane (1.5 mol) and TBAB (e.g., 6g).[5]

  • Prepare a dispersion of sodium ethoxide in anhydrous benzene and add it to the dropping funnel.

  • Heat the flask to an external temperature of 80°C under a nitrogen atmosphere.[5]

  • Add the sodium ethoxide dispersion dropwise to the stirred solution of 1-bromo-3-chloropropane over approximately 5 hours. Maintain the reaction temperature between 50-80°C.[5]

  • After the addition is complete, maintain the reaction at the same temperature for an additional 3 hours to ensure completion.[5]

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Wash the filter cake with benzene and combine the filtrates.

  • Wash the combined organic layer three times with water, checking that the final aqueous wash is neutral (pH 6-7).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 126°C.[10]

Diagrams and Workflows

G cluster_reactants Reactants cluster_mechanism SN2 Mechanism cluster_products Products NaOEt Sodium Ethoxide (C₂H₅ONa) Reactants C₂H₅O⁻   +   Br-CH₂-CH₂-CH₂-Cl BCP 1-Bromo-3-chloropropane (BrCH₂CH₂CH₂Cl) TransitionState [C₂H₅O···CH₂···Br]⁻   | (CH₂)₂Cl Reactants->TransitionState Products C₂H₅O-CH₂-CH₂-CH₂-Cl   +   Br⁻ TransitionState->Products Product This compound Byproduct Sodium Bromide (NaBr)

Caption: SN2 reaction mechanism for this compound synthesis.

experimental_workflow start Start: Setup Reaction Vessel reactants Charge with 1-Bromo-3-chloropropane and Phase Transfer Catalyst (TBAB) start->reactants addition Dropwise Addition of Sodium Ethoxide Dispersion (50-80°C) reactants->addition reaction Heat and Stir (3 hours post-addition) addition->reaction monitor Monitor Progress (GC) reaction->monitor monitor->reaction Incomplete workup Cool, Filter Salt, Combine Filtrates monitor->workup Reaction Complete wash Aqueous Wash (3x) to Neutral pH workup->wash dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Fractional Distillation concentrate->purify end_node Pure this compound purify->end_node

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic start Low Yield Issue check_byproducts Analyze Crude Product (GC/NMR): What byproducts are present? start->check_byproducts alkene Alkene Byproduct (E2 Elimination) check_byproducts->alkene Alkene Detected diether Diether Byproduct (Double Substitution) check_byproducts->diether Diether Detected starting_material High % of Starting Material check_byproducts->starting_material Unreacted SM sol_alkene Action: Lower reaction temperature. Ensure primary halide is used. alkene->sol_alkene sol_diether Action: Check stoichiometry. Use ~1:1 molar ratio. Slowly add ethoxide. diether->sol_diether sol_starting_material Action: Increase reaction time/temp. Check reagent activity. Add Phase Transfer Catalyst. starting_material->sol_starting_material

Caption: Troubleshooting logic for low yield diagnosis.

References

Technical Support Center: Phase-Transfer Catalysis in Chloroalkane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals applying phase-transfer catalysts (PTCs) in reactions involving chloroalkanes.

Frequently Asked Questions (FAQs)

Q1: What is phase-transfer catalysis (PTC) and why is it used in chloroalkane reactions?

Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[1][2][3] In the context of chloroalkane reactions, a PTC is typically used to transport a nucleophile (like cyanide or hydroxide) from the aqueous phase into the organic phase where the chloroalkane is dissolved.[3][4] This overcomes the insolubility of the reactants, leading to faster reaction rates, higher yields, milder reaction conditions, and often a reduction in the need for hazardous organic solvents.[3][5]

Q2: What are the common types of phase-transfer catalysts used for chloroalkane reactions?

The most common types of PTCs for reactions involving anionic nucleophiles are:

  • Quaternary Ammonium (B1175870) Salts: These are widely used due to their affordability and effectiveness.[2][5][6] Examples include benzyltriethylammonium chloride (TEBA) and tetrabutylammonium (B224687) bromide (TBAB).

  • Quaternary Phosphonium (B103445) Salts: These are often more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[2][5] An example is hexadecyltributylphosphonium bromide.[2]

  • Crown Ethers and Cryptands: These are highly effective at complexing with cations (like K⁺), thereby liberating the anion to be more reactive in the organic phase.[1] They are particularly useful in solid-liquid PTC.[7]

  • Polyethylene Glycols (PEGs): These can also act as PTCs, offering a different solubility profile and reactivity.[5]

Q3: How do I select the appropriate phase-transfer catalyst for my reaction?

The choice of catalyst depends on several factors:

  • Lipophilicity: The catalyst must have sufficient solubility in the organic phase to transport the nucleophile. Catalysts with longer alkyl chains are generally more lipophilic.[4]

  • Anion to be Transferred: The catalyst's ability to pair with and transfer the specific nucleophile is crucial. Some anions are more easily transferred than others.[4]

  • Reaction Temperature: For high-temperature reactions, thermally stable catalysts like phosphonium salts are preferred.[2][5]

  • Cost and Availability: Quaternary ammonium salts are often the first choice for industrial applications due to their lower cost.[5]

Q4: What is the general mechanism of phase-transfer catalysis in a liquid-liquid system?

The most widely accepted mechanism, known as the Starks' extraction mechanism, involves the following steps:

  • Anion Exchange: The PTC cation (Q⁺) in the organic phase exchanges its accompanying anion (X⁻) for the reacting nucleophile (Y⁻) from the aqueous phase at the liquid-liquid interface.

  • Transfer to Organic Phase: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to move from the interface into the bulk organic phase.

  • Reaction: The nucleophile (Y⁻), now in the organic phase and weakly associated with the PTC cation, reacts with the chloroalkane (R-Cl) to form the product (R-Y) and a chloride ion (Cl⁻).

  • Catalyst Regeneration: The PTC cation pairs with the newly formed chloride ion (Q⁺Cl⁻) and migrates back to the interface to repeat the cycle.[3][5]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction

Symptoms:

  • Low conversion of the chloroalkane starting material.

  • Reaction stalls before completion.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Insufficient Agitation Increase the stirring speed.Vigorous stirring increases the interfacial area between the aqueous and organic phases, which enhances the rate of anion transfer.[4][8] For very slow reactions, ultrasound can be used to maximize agitation.[4]
Poor Catalyst Selection Screen different PTCs (e.g., quaternary ammonium vs. phosphonium salts, varying alkyl chain lengths).The catalyst's structure significantly impacts its ability to partition into the organic phase and transfer the specific nucleophile.[4][7]
Low Catalyst Concentration Increase the catalyst loading (typically 1-5 mol%).The reaction rate is often proportional to the catalyst concentration, as more catalyst leads to more active sites for nucleophile transport.[7][9][10]
Low Nucleophile Concentration in Aqueous Phase Use a saturated aqueous solution of the nucleophilic salt.A higher concentration of the nucleophile in the aqueous phase drives the equilibrium towards the formation of the catalyst-nucleophile ion pair, favoring its transfer into the organic phase.[4]
Catalyst Poisoning Use a highly concentrated solution of the reacting salt.Catalyst poisoning can occur, for example, when the leaving group anion (Cl⁻) competes with the incoming nucleophile for the PTC. High concentrations of the reactant salt can minimize this effect.[11]
Inappropriate Solvent Choose a non-polar, aprotic organic solvent like toluene (B28343) or hexane (B92381).The solvent can influence both the rate of phase transfer and the intrinsic reaction rate. Polar aprotic solvents can activate the anion, but solvents like dichloromethane (B109758) may promote emulsification.[4][9]
Low Temperature Gradually increase the reaction temperature.While higher temperatures generally increase reaction rates, be mindful of the thermal stability of the PTC, especially for quaternary ammonium salts.[8]
Issue 2: Emulsion Formation

Symptoms:

  • Difficulty in separating the aqueous and organic layers after the reaction.

  • A stable, milky layer forms at the interface.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
High Catalyst Concentration Reduce the catalyst concentration to the optimal level (typically 1-5 mol%).Many PTCs have surfactant-like properties. An excess of the catalyst can stabilize droplets of one phase within the other, leading to an emulsion.[9]
Intense Agitation Use moderate stirring (e.g., 300-500 rpm).High shear forces from overly vigorous stirring can create very small, stable droplets that are difficult to separate.[9]
Unfavorable Solvent Choice Switch to a less polar organic solvent like toluene or hexane if using solvents with some water miscibility (e.g., dichloromethane).Solvents with partial water miscibility are known to promote the formation of emulsions.[9]
Reaction Byproducts Add a saturated brine solution (NaCl) during workup.Increasing the ionic strength of the aqueous phase can help to break the emulsion by destabilizing the dispersed droplets.[9]
Order of Reagent Addition Add the PTC after the other reagents have been mixed.Adding the catalyst last can sometimes prevent the initial formation of a highly stable emulsion.[9]
Issue 3: Catalyst Deactivation or Decomposition

Symptoms:

  • Reaction starts but then slows down or stops over time.

  • Discoloration of the reaction mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Thermal Instability Use a more thermally stable catalyst (e.g., phosphonium salts) for high-temperature reactions.Quaternary ammonium salts can undergo Hofmann elimination, especially under strongly basic conditions and at elevated temperatures (above 70-100°C).[5][8]
Strongly Basic Conditions If possible, use a weaker base or ensure the temperature is controlled.Strong bases can promote the degradation of certain PTCs.
Irreversible Chemisorption Consider catalyst poisoning by reactants or products.In some cases, strong binding of reactants or products to the catalyst can lead to deactivation.[12]

Experimental Protocols

Key Experiment: Nucleophilic Substitution of 1-Chlorooctane (B87089) with Sodium Cyanide

This protocol is a representative example of a liquid-liquid PTC reaction.

Materials:

  • 1-Chlorooctane

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Separatory funnel

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-chlorooctane (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in toluene.

  • Aqueous Phase Preparation: In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide (e.g., 2 equivalents in a minimal amount of water).

  • Reaction Initiation: Add the aqueous sodium cyanide solution to the vigorously stirring organic solution in the flask.

  • Heating and Monitoring: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Phase Separation: Allow the layers to separate. If an emulsion has formed, add a small amount of saturated brine to aid in separation.

  • Extraction: Separate the organic layer. Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product, 1-cyanooctane.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Visualizations

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase RCl Chloroalkane (R-Cl) RY Product (R-Y) QCl PTC-Cl⁻ (Q⁺Cl⁻) interface Interface QCl->interface Migration QY PTC-Y⁻ (Q⁺Y⁻) QY->RCl Reaction NaY Nucleophile Salt (Na⁺Y⁻) NaCl Byproduct (Na⁺Cl⁻) interface->QY Anion Exchange

Caption: Mechanism of Phase-Transfer Catalysis.

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield) check_agitation Check Agitation Speed start->check_agitation check_catalyst Evaluate Catalyst (Type & Concentration) check_agitation->check_catalyst Sufficient increase_agitation Increase Stirring check_agitation->increase_agitation Insufficient check_reagents Check Reagent Concentrations check_catalyst->check_reagents Optimal screen_catalysts Screen Catalysts / Increase Loading check_catalyst->screen_catalysts Suboptimal check_temp Check Temperature check_reagents->check_temp Sufficient increase_conc Use Saturated Aqueous Phase check_reagents->increase_conc Too Dilute adjust_temp Adjust Temperature check_temp->adjust_temp Suboptimal resolved Issue Resolved check_temp->resolved Optimal increase_agitation->check_catalyst screen_catalysts->check_reagents increase_conc->check_temp adjust_temp->resolved

Caption: Troubleshooting workflow for slow reactions.

References

Safe handling, storage, and disposal of 1-Chloro-3-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-Chloro-3-ethoxypropane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, with the molecular formula C5H11ClO, is a clear, colorless liquid with a characteristic odor.[1] It is utilized as a solvent in various organic synthesis processes and as a reagent in organic chemistry.[1] In the pharmaceutical industry, it serves as a chemical intermediate for synthesizing various compounds, and in the agricultural sector, it is used in the production of pesticides.[1]

Q2: What are the main hazards associated with this compound?

A2: this compound is a flammable liquid and may cause skin and respiratory irritation upon prolonged exposure.[1] It is crucial to handle it with care, implementing proper safety measures.

Q3: What personal protective equipment (PPE) should be worn when handling this chemical?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and chemical-impermeable gloves.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]

Q4: How should this compound be stored?

A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Q5: What should I do in case of accidental exposure to this compound?

A5: In case of accidental exposure, follow these first-aid measures:

  • If inhaled: Move the victim into fresh air.

  • Following skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.

  • Following eye contact: Rinse with pure water for at least 15 minutes.

  • If ingested: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, it is advisable to consult a doctor.[1]

Troubleshooting Guides

Issue: I have spilled a small amount of this compound in the lab.

Solution:

  • Ensure Safety: Immediately remove all sources of ignition from the area and ensure adequate ventilation.[1] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Containment: For small spills, absorb the chemical with an inert material such as sand, silica (B1680970) gel, or vermiculite.[4]

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated material as hazardous waste according to your institution's guidelines.

Issue: The container of this compound is old. How can I check for potential degradation?

Solution:

While there is no specific information on the degradation of this compound in the provided search results, ethers, in general, can form explosive peroxides over time when exposed to air and light. A visual inspection for crystals, discoloration, or a viscous consistency could indicate degradation. If you suspect degradation, do not handle the container and contact your institution's environmental health and safety (EHS) office for guidance on safe disposal.

Quantitative Data

PropertyValue
Molecular Formula C5H11ClO[1][5][6]
Molecular Weight 122.59 g/mol [1][5][6]
Boiling Point 125.9 °C at 760 mmHg[1][4][5][7]
Flash Point 41.4 °C[1][4][5][7]
Density 0.952 g/cm³[1][4]
Vapor Pressure 14.5 mmHg at 25°C[1]
Refractive Index 1.408[1][5]

Experimental Protocols

Protocol for Safe Handling of this compound
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Work in a well-ventilated area, preferably in a chemical fume hood.[1][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing: When transferring the liquid, use non-sparking tools to prevent ignition.[2] Ground and bond containers and receiving equipment to prevent static discharge.

  • Avoiding Inhalation and Contact: Avoid breathing vapors or mists.[4] Avoid contact with skin and eyes.[1]

  • After Handling: Wash hands thoroughly after handling the chemical.

Protocol for Storage of this compound
  • Container: Keep the container tightly closed when not in use.[1][8]

  • Location: Store in a cool, dry, and well-ventilated area.[1][8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3]

Protocol for Disposal of this compound
  • Waste Collection: Collect waste this compound in a suitable, closed, and properly labeled container.

  • Disposal Method: The recommended methods of disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe handle_dispense Dispense with Non-Sparking Tools prep_ppe->handle_dispense handle_avoid Avoid Inhalation & Contact handle_dispense->handle_avoid post_wash Wash Hands handle_avoid->post_wash post_store Store Properly post_wash->post_store

Caption: Safe Handling Workflow for this compound.

Storage_Logic storage_container Tightly Closed Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_incompatibilities Away from Incompatibles (Oxidizers, Acids, Bases) storage_container->storage_incompatibilities storage_ignition Away from Ignition Sources storage_container->storage_ignition

Caption: Key Storage Conditions for this compound.

Disposal_Decision_Tree start Chemical Waste consult_ehs Consult EHS Office start->consult_ehs collect_waste Collect in Labeled Closed Container consult_ehs->collect_waste disposal_method Professional Disposal? collect_waste->disposal_method incineration Controlled Incineration disposal_method->incineration Yes landfill Licensed Chemical Destruction Plant disposal_method->landfill No empty_container Empty Container? incineration->empty_container landfill->empty_container empty_container->disposal_method No puncture Puncture Container empty_container->puncture Yes solid_waste Dispose as Solid Waste puncture->solid_waste

Caption: Disposal Decision Tree for this compound.

References

Identifying and mitigating potential hazards of 1-Chloro-3-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on identifying and mitigating the potential hazards associated with 1-Chloro-3-ethoxypropane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and may cause skin and respiratory irritation upon prolonged exposure.[1] Due to its flammable nature, it should be handled with care, away from ignition sources.

Q2: What are the physical and chemical properties of this compound?

A2: this compound is a clear, colorless liquid with a characteristic odor.[1] Key physical and chemical properties are summarized in the table below.

Q3: Is there established toxicity data for this compound?

Q4: How should I properly store this compound in the laboratory?

A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from heat, sparks, open flames, and other ignition sources.

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes tightly fitting safety goggles, chemical-resistant gloves, and a lab coat or fire/flame resistant and impervious clothing.[2] If working in an area with insufficient ventilation or where exposure limits may be exceeded, a full-face respirator is recommended.[2]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Unexpected Reaction Outcome Purity of this compound- Verify the purity of the compound using appropriate analytical techniques (e.g., GC, NMR). - Consider purifying the reagent if impurities are detected.
Reactivity with other reagents- Review the compatibility of this compound with all other reagents in the reaction mixture. Avoid strong oxidizing agents. - Ensure the reaction is conducted under the recommended temperature and pressure conditions.
Skin or Eye Irritation Inadequate Personal Protective Equipment (PPE)- Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] - Review and upgrade PPE to ensure full protection. For eyes, use tightly fitting safety goggles. For skin, use appropriate chemical-resistant gloves and protective clothing.[2]
Accidental Spill- Follow the established spill cleanup protocol immediately. - Ensure adequate ventilation in the affected area.
Fire Proximity to Ignition Sources- In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] - For larger fires, evacuate the area and contact emergency services. - Always handle this compound in a well-ventilated area away from open flames, hot surfaces, and sparks.
Disposal Issues Improper Waste Segregation- Dispose of this compound waste in a designated, labeled container for halogenated organic waste. - Do not mix with incompatible waste streams. - Follow your institution's and local regulations for hazardous waste disposal. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 36865-38-0[1]
Molecular Formula C5H11ClO[1][4][5]
Molecular Weight 122.59 g/mol [1][4]
Appearance Clear, colorless liquid[1]
Boiling Point 125.9 °C at 760 mmHg[1]
Flash Point 41.4 °C[1]
Density 0.952 g/cm³[1]
Vapor Pressure 14.5 mmHg at 25°C[1]
Refractive Index 1.408[1]

Table 2: Toxicological Data for a Structurally Similar Compound: 1-Chloro-3-methoxypropane

Disclaimer: The following data is for 1-Chloro-3-methoxypropane (CAS No. 36215-07-3) and is provided as a reference due to the lack of specific data for this compound. It is recommended to handle this compound with a similar or higher level of caution.

ParameterValueReference(s)
LD50 Oral (Rat) >2000 mg/kg[6]
GHS Hazard Statements H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]

Table 3: Ecotoxicity Data for this compound

ParameterResultReference(s)
Toxicity to fish No data available[2]
Toxicity to daphnia and other aquatic invertebrates No data available[2]
Toxicity to algae No data available[2]

Experimental Protocols

Protocol 1: Standard Handling and Use of this compound
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE: safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

    • Prepare a spill kit appropriate for flammable liquids.

  • Handling:

    • Conduct all transfers and manipulations of this compound inside a chemical fume hood.

    • Ground all equipment to prevent static discharge.

    • Use non-sparking tools.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage:

    • After use, ensure the container is tightly sealed.

    • Store the container in a designated flammable liquids cabinet, away from oxidizing agents and sources of ignition.

  • Waste Disposal:

    • Collect all waste containing this compound in a clearly labeled, sealed container for halogenated organic waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Protocol 2: Emergency Procedure for a Small Spill of this compound (less than 100 mL)
  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If the spilled material is flammable, turn off all nearby ignition sources.

  • Containment and Cleanup:

    • Wear appropriate PPE, including a respirator if vapor concentrations are high.

    • Confine the spill using a spill kit with absorbent materials (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealable container.

  • Decontamination:

    • Clean the spill area with soap and water.

  • Waste Disposal:

    • Label the container with the spilled material and dispose of it as hazardous waste according to institutional guidelines.

Mandatory Visualization

Hazard_Mitigation_Workflow cluster_assessment Hazard Identification & Assessment cluster_control Control Measures cluster_procedure Experimental Procedure cluster_emergency Emergency Response Start Start: Handling This compound AssessHazards Assess Hazards: - Flammable Liquid - Potential Irritant Start->AssessHazards EngineeringControls Engineering Controls: - Fume Hood - Proper Ventilation AssessHazards->EngineeringControls AdminControls Administrative Controls: - SOPs - Training AssessHazards->AdminControls PPE Personal Protective Equipment: - Goggles, Gloves, Lab Coat AssessHazards->PPE Handling Safe Handling & Use EngineeringControls->Handling AdminControls->Handling PPE->Handling Storage Proper Storage Handling->Storage Spill Spill Occurs Handling->Spill Exposure Exposure Occurs Handling->Exposure Disposal Waste Disposal Storage->Disposal End End: Procedure Complete Disposal->End SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Handling FirstAid Administer First Aid Exposure->FirstAid Yes SeekMedical Seek Medical Attention FirstAid->SeekMedical SeekMedical->Handling

Caption: Hazard mitigation workflow for this compound.

Spill_Response_Logic Start Spill of this compound Detected AssessSize Assess Spill Size Start->AssessSize SmallSpill Small Spill (<100 mL) AssessSize->SmallSpill Small LargeSpill Large Spill (>100 mL) AssessSize->LargeSpill Large AlertPersonnel Alert Personnel in the Area SmallSpill->AlertPersonnel Evacuate Evacuate Area LargeSpill->Evacuate IgnitionSources Turn Off Ignition Sources AlertPersonnel->IgnitionSources DonPPE Don Appropriate PPE IgnitionSources->DonPPE ContainSpill Contain Spill with Absorbent Material DonPPE->ContainSpill CollectWaste Collect Absorbed Material ContainSpill->CollectWaste Decontaminate Decontaminate Spill Area CollectWaste->Decontaminate DisposeWaste Dispose as Hazardous Waste Decontaminate->DisposeWaste End Spill Response Complete DisposeWaste->End ContactEHS Contact Emergency Services / EHS Evacuate->ContactEHS ContactEHS->End

Caption: Decision logic for responding to a this compound spill.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 1-Chloro-3-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1-Chloro-3-ethoxypropane, a halogenated ether with applications in organic synthesis. The selection of appropriate analytical techniques is crucial for confirming the identity, purity, and structural integrity of this compound in research, development, and quality control settings. This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, supported by available experimental and predicted data.

Overview of Analytical Techniques

A multi-faceted approach employing both spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's structure and functional groups. Chromatographic methods, particularly Gas Chromatography (GC), are vital for assessing purity and separating the compound from potential impurities.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in verifying the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete structural confirmation of this compound.

¹H NMR Spectroscopy: Provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: Reveals the number of different carbon environments in the molecule.

Predicted NMR Data:

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
CH₃-CH₂-O-1.20 (t)15.2
CH₃-CH₂ -O-3.50 (q)66.5
-O-CH₂-CH₂-CH₂-Cl3.55 (t)68.2
-O-CH₂-CH₂ -CH₂-Cl2.05 (quintet)32.1
-CH₂-CH₂-CH₂ -Cl3.65 (t)44.8

Note: Predicted data is based on computational models and should be confirmed with experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Bond Vibration Functional Group
2975-2850C-H stretchAlkane
1120-1085C-O-C stretchEther
750-650C-Cl stretchAlkyl Halide

Chromatographic Analysis for Purity and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive method for identification and purity assessment of volatile compounds like this compound.

Performance Data for GC-MS:

Parameter Value Source
Kovats Retention Index794.8, 798.6 (semi-standard non-polar column)PubChem[1]
Top m/z Peaks59, 31, 41PubChem[1]
Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying the purity of organic compounds. It is particularly useful for routine quality control due to its reliability and high sensitivity for hydrocarbons.

High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for volatile compounds like this compound, HPLC can be a valuable alternative, especially for the analysis of less volatile impurities or for non-volatile derivatives. A typical application would involve reversed-phase chromatography with a UV detector.

Comparison of Analytical Methods

The choice of analytical method depends on the specific goal, such as structural elucidation, routine purity checks, or identification of unknown impurities.

Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Detailed molecular structure, connectivity of atoms.Unambiguous structure determination.Lower sensitivity compared to chromatographic methods, more expensive instrumentation.
FTIR Identification of functional groups.Fast, simple sample preparation.Provides limited structural information on its own.
GC-MS Separation of components, molecular weight, and fragmentation pattern for identification.High sensitivity and specificity, excellent for identifying unknown impurities.Requires volatile and thermally stable analytes.
GC-FID High-precision quantitative purity analysis.Robust, reliable, and highly sensitive for organic compounds.Does not provide structural information for unknown peaks.
HPLC-UV Purity analysis of non-volatile impurities or derivatives.Versatile for a wide range of compounds.This compound has a weak UV chromophore, limiting sensitivity.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These are representative protocols and may require optimization for specific instrumentation and samples.

GC-MS Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound Sample Dilution Dilute in a volatile solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject into GC Vial->Injection Column Separation on a non-polar capillary column (e.g., DB-5ms) Injection->Column Oven Temperature Program: Initial 50°C (2 min), ramp to 250°C at 10°C/min Column->Oven Ionization Electron Ionization (70 eV) Oven->Ionization Detection Mass Analyzer (scan m/z 30-300) Ionization->Detection Data Data Acquisition Detection->Data

Caption: Workflow for GC-MS analysis of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50°C for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Injector: Split/splitless injector at 250°C.

  • MS Detector: Electron ionization at 70 eV, scanning from m/z 30 to 300.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample ~10-20 mg of Sample Dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Dissolve Tube Transfer to NMR tube Dissolve->Tube Spectrometer Insert into NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer Lock Lock and Shim Spectrometer->Lock Acquire Acquire ¹H and ¹³C spectra Lock->Acquire Transform Fourier Transform Acquire->Transform Phase Phase Correction Transform->Phase Calibrate Calibrate to TMS (0 ppm) Phase->Calibrate

Caption: Workflow for NMR analysis of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard proton experiment with a 30° pulse, 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Proton-decoupled experiment with a 30° pulse, 2-second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

FTIR Spectroscopy Protocol

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound (neat liquid) ATR Place a drop on the ATR crystal Sample->ATR Instrument FTIR Spectrometer ATR->Instrument Background Collect background spectrum Instrument->Background SampleScan Collect sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) Background->SampleScan Correction ATR and baseline correction SampleScan->Correction PeakPick Peak picking and assignment Correction->PeakPick

Caption: Workflow for FTIR analysis of this compound.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid is placed directly onto the ATR crystal.

  • Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.

Logical Relationship of Analytical Methods

The characterization of this compound follows a logical progression, starting with confirmation of the structure and then moving to the assessment of purity.

Characterization_Logic cluster_structure Primary Structural Confirmation cluster_purity Purity and Impurity Profiling Start This compound Sample Structure Structural Elucidation Start->Structure NMR NMR ('H & ¹³C) Structure->NMR FTIR FTIR Structure->FTIR Purity Purity Assessment GCFID GC-FID (Quantitative Purity) Purity->GCFID GCMS GC-MS (Impurity Identification) Purity->GCMS HPLC HPLC (Non-volatile Impurities) Purity->HPLC Identity Identity Confirmation NMR->Purity Structure Confirmed NMR->Identity GCMS->Identity

Caption: Logical workflow for the complete characterization of this compound.

Conclusion

The comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. NMR and FTIR spectroscopy are essential for initial structural confirmation, while GC-MS and GC-FID are the primary methods for definitive identification and accurate purity determination. The selection of a specific method or combination of methods will be dictated by the analytical requirements, ranging from routine quality control to in-depth structural analysis of unknown impurities.

References

Purity Assessment of 1-Chloro-3-ethoxypropane: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 1-Chloro-3-ethoxypropane is a critical aspect of quality control and process development. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the purity assessment of this compound. The information is supported by established analytical principles and adapted from methodologies for similar halogenated organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it an ideal method for identifying and quantifying impurities in samples of this compound.

Experimental Protocol: GC-MS

  • Sample Preparation: A stock solution of this compound is prepared by dissolving 100 mg of the sample in 10 mL of dichloromethane. A 1 µL aliquot of a 1:100 dilution of this stock solution is injected into the GC-MS system.

  • Instrumentation: A standard gas chromatograph coupled with a single quadrupole mass spectrometer is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (100:1).

    • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Quantitative Data: GC-MS

The following table summarizes the hypothetical results obtained from the GC-MS analysis of a this compound sample.

Compound NameRetention Time (min)Peak Area (%)Key Mass Fragments (m/z)
Dichloromethane (Solvent)2.85-84, 86, 49
This compound8.4299.5291, 75, 59, 45
3-Ethoxy-1-propanol7.980.25104, 86, 59, 45
1,3-Dichloropropane6.750.15112, 76, 41
Di(3-chloropropyl) ether12.310.08154, 119, 76

Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can offer complementary information or be more suitable under specific circumstances.

1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration against a certified internal standard, without the need for a reference standard of the analyte itself.[1][2][3][4][5]

Experimental Protocol: qNMR

  • Sample Preparation: Approximately 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid) are accurately weighed and dissolved in 0.75 mL of a deuterated solvent (e.g., Chloroform-d).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 8.

  • Quantification: The purity is calculated by comparing the integral of a specific proton signal of this compound with the integral of a known proton signal from the internal standard.

2. High-Performance Liquid Chromatography with Universal Detection (HPLC-Universal Detector)

For non-volatile impurities or when derivatization is not desirable, HPLC with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can be employed.[6][7][8] These detectors are suitable for compounds that lack a UV chromophore.[6][7][8]

Experimental Protocol: HPLC-CAD

  • Instrumentation: An HPLC system equipped with a Charged Aerosol Detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: CAD with nitrogen as the nebulizing gas.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.

Comparison of Analytical Methods

The following table provides a comparative overview of the different analytical techniques for the purity assessment of this compound.

ParameterGC-MSQuantitative NMR (qNMR)HPLC-Universal Detector
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Quantitation based on the direct relationship between NMR signal intensity and the number of nuclei.Separation by polarity, universal detection of non-volatile analytes.
Hypothetical Purity (%) 99.5299.699.45
LOD/LOQ Low (ppm level)High (requires mg of sample)Moderate (sub-µg level)
Impurity Identification Excellent, based on mass spectral libraries.Possible for structurally related impurities with distinct signals.Limited, requires impurity standards for confirmation.
Analysis Time ~20-30 minutes per sample.~10-15 minutes per sample (after sample preparation).~15-25 minutes per sample.
Sample Volatility Requires volatile or semi-volatile compounds.Independent of volatility.Suitable for non-volatile compounds.

Visualizing the Analytical Workflow and Decision-Making Process

To better illustrate the experimental process and the logic behind selecting an appropriate analytical method, the following diagrams are provided.

GCMS_Workflow GC-MS Purity Assessment Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Dichloromethane weigh->dissolve dilute Dilute Solution dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (m/z 35-200) ionize->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities via Mass Spectra integrate->identify calculate Calculate Purity (%) identify->calculate report Generate Report calculate->report

Caption: Workflow for the purity assessment of this compound using GC-MS.

Method_Selection Decision Tree for Analytical Method Selection start Purity Assessment Required for this compound volatile Are all expected impurities volatile? start->volatile primary_method Is a primary quantitation method required? volatile->primary_method Yes hplc Consider HPLC with a universal detector. volatile->hplc No gcms Use GC-MS for comprehensive impurity profiling. primary_method->gcms No qnmr Use qNMR for accurate, direct purity determination. primary_method->qnmr Yes complementary Use GC-MS and/or HPLC for impurity identification and qNMR for orthogonal purity confirmation. gcms->complementary hplc->complementary qnmr->complementary

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The choice of the most suitable analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. GC-MS offers an excellent balance of sensitivity and impurity identification capabilities, making it a powerful tool for quality control and process monitoring. For direct and highly accurate purity determination without the need for specific impurity standards, qNMR is the method of choice.[1][2][3][4][5] When non-volatile impurities are a concern, HPLC with a universal detector provides a valuable alternative.[6][7][8] A comprehensive purity assessment strategy may involve the use of orthogonal methods, such as GC-MS for impurity profiling and qNMR for an accurate purity value, to ensure the highest confidence in the quality of this compound.

References

A Comparative Analysis of 1-Chloro-3-ethoxypropane and 1-Chloro-3-methoxypropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to ensuring reaction efficiency, yield, and overall cost-effectiveness. Among the versatile intermediates available, 1-Chloro-3-ethoxypropane and 1-Chloro-3-methoxypropane have emerged as valuable reagents. This guide provides a comprehensive, data-driven comparison of these two haloalkane ethers to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The following table summarizes the key physicochemical data for this compound and 1-Chloro-3-methoxypropane.

PropertyThis compound1-Chloro-3-methoxypropane
CAS Number 36865-38-0[1][2]36215-07-3[3][4]
Molecular Formula C₅H₁₁ClO[1][2]C₄H₉ClO[3][4]
Molecular Weight 122.59 g/mol [1][2]108.57 g/mol [3][4]
Boiling Point 125.9 °C at 760 mmHg[2][5]99 °C[3][6]
Density 0.952 g/cm³[2][5]0.966 g/cm³[3][6]
Flash Point 41.4 °C[2][5]28 °C[3][6]
Refractive Index 1.408[2]1.399 - 1.415[3][6]
Vapor Pressure 14.5 mmHg at 25°C[2]44 mmHg at 25°C[6]

Synthesis of 1-Chloro-3-alkoxypropanes: The Williamson Ether Synthesis

The primary route for the synthesis of both this compound and 1-Chloro-3-methoxypropane is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. A common starting material for these syntheses is 1,3-dihalopropane, such as 1-bromo-3-chloropropane, where the differential reactivity of the halogens can be exploited.

Williamson_Ether_Synthesis General Williamson Ether Synthesis for 1-Chloro-3-alkoxypropanes 1_Bromo_3_chloropropane 1-Bromo-3-chloropropane Reaction_Center SN2 Reaction 1_Bromo_3_chloropropane->Reaction_Center Alkoxide Sodium Alkoxide (Sodium Methoxide (B1231860) or Sodium Ethoxide) Alkoxide->Reaction_Center Target_Product 1-Chloro-3-alkoxypropane (Methoxy or Ethoxy) Byproduct Sodium Bromide Reaction_Center->Target_Product Reaction_Center->Byproduct

A generalized schematic of the Williamson ether synthesis for producing 1-Chloro-3-alkoxypropanes.
Experimental Protocol: A Comparative Approach

While specific reaction conditions may be optimized for each compound, the following protocol provides a general framework for the synthesis of both this compound and 1-Chloro-3-methoxypropane, highlighting the key differences.

Materials:

  • 1-Bromo-3-chloropropane

  • Sodium methoxide (for 1-Chloro-3-methoxypropane) or Sodium ethoxide (for this compound)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) bromide)

Procedure:

  • Reaction Setup: A reaction flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel is charged with a solution of sodium methoxide or sodium ethoxide in the chosen anhydrous solvent.

  • Addition of Alkyl Halide: 1-Bromo-3-chloropropane is added dropwise to the alkoxide solution at a controlled temperature, typically ranging from room temperature to a gentle reflux, depending on the solvent and desired reaction rate.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid byproduct (sodium bromide) is removed by filtration. The filtrate is then typically washed with water to remove any remaining base and salts.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield the desired 1-Chloro-3-alkoxypropane.

Performance Comparison: Reactivity and Stability

Reactivity: Both this compound and 1-Chloro-3-methoxypropane are primary alkyl chlorides, making them good substrates for bimolecular nucleophilic substitution (S(_N)2) reactions. The reactivity in S(_N)2 reactions is primarily influenced by steric hindrance around the reaction center and the nature of the leaving group. In this case, the leaving group (chloride) is the same for both molecules.

The key difference lies in the alkoxy group (methoxy vs. ethoxy). The ethoxy group is slightly larger and has a greater electron-donating inductive effect than the methoxy (B1213986) group. However, this difference is two carbons away from the reaction center and is expected to have a minimal impact on the S(_N)2 reaction rate. Therefore, the reactivity of both compounds in nucleophilic substitution reactions is expected to be very similar, with any differences likely being negligible for most synthetic applications.

Stability: Ethers are generally considered to be stable compounds, resistant to many oxidizing and reducing agents, as well as weak acids and bases. The stability of this compound and 1-Chloro-3-methoxypropane is expected to be comparable under typical synthetic conditions. The primary point of instability would be the carbon-chlorine bond, which is susceptible to nucleophilic attack.

Applications in Research and Development

Both this compound and 1-Chloro-3-methoxypropane serve as crucial intermediates in the synthesis of a variety of target molecules.

  • Pharmaceutical Synthesis: These compounds are utilized as building blocks for the introduction of the 3-ethoxypropyl or 3-methoxypropyl moiety into larger, more complex molecules. For instance, 1-Chloro-3-methoxypropane is a key intermediate in the synthesis of the antihypertensive drug Aliskiren.[3]

  • Agrochemicals: They are also employed in the production of pesticides and herbicides, where the alkoxypropyl chain can be a critical component of the active ingredient's structure.

  • Solvents in Organic Synthesis: Their ether functionality and relatively low boiling points make them suitable as solvents for various organic reactions.[7]

The choice between the ethoxy and methoxy analogue often depends on the specific requirements of the final product, such as its desired solubility, lipophilicity, and metabolic profile.

Conclusion

This compound and 1-Chloro-3-methoxypropane are closely related haloalkane ethers with very similar physicochemical properties and reactivity profiles. The primary differences lie in their molecular weight, boiling point, and the nature of the alkoxy group. The selection of one over the other will largely be dictated by the specific synthetic target and the desired properties of the final molecule. For researchers and drug development professionals, both compounds represent reliable and versatile intermediates for the introduction of alkoxypropyl functionalities. A careful consideration of the subtle differences in their properties, as outlined in this guide, will enable the strategic selection of the most appropriate reagent for a given synthetic challenge.

References

Comparative Reactivity Analysis of 1-Chloro-3-ethoxypropane and Other Alkylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of various alkylating agents is paramount for their effective application in synthesis and medicine. This guide provides an objective comparison of 1-Chloro-3-ethoxypropane's performance against other common alkylating agents, supported by available data and detailed experimental protocols.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce an alkyl group into a nucleophilic molecule.[1] Their utility spans from organic synthesis to cancer chemotherapy, where they target and damage the DNA of rapidly dividing cancer cells.[2][3] These agents are broadly classified based on their mechanism of action, primarily distinguished as SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) types.[4][5] SN1 reactions proceed through a carbocation intermediate, and their rate is dependent only on the concentration of the alkylating agent. In contrast, SN2 reactions involve a backside attack by a nucleophile on the substrate, with the reaction rate being dependent on the concentrations of both the alkylating agent and the nucleophile.[4]

Reactivity Profile of this compound

This compound is a primary alkyl halide. Structurally, it consists of a propane (B168953) backbone with a chlorine atom at one end and an ethoxy group at the other.[6] Due to its unhindered primary carbon bearing the leaving group (chloride), this compound is expected to react primarily through an SN2 mechanism.[6] This mechanism involves a direct displacement of the chloride ion by a nucleophile.[6] Its utility is primarily as a chemical intermediate in the synthesis of pharmaceuticals and pesticides.[7]

Comparative Reactivity of Alkylating Agents

The reactivity of an alkylating agent is influenced by several factors, including the nature of the leaving group, the structure of the alkyl group, and the reaction conditions. For the purpose of this comparison, we will consider other common laboratory and clinical alkylating agents.

Data on Alkylating Agent Reactivity

Alkylating AgentClassTypical MechanismLeaving GroupRelative Reactivity (Qualitative)Key Applications
This compound Primary Alkyl HalideSN2Cl⁻ModerateChemical Synthesis[7]
IodomethaneMethyl HalideSN2I⁻HighMethylation in organic synthesis
Dimethyl Sulfate (DMS)Dialkyl SulfateSN2CH₃SO₄⁻Very HighMethylation in organic synthesis
N-ethyl-N-nitrosourea (ENU)NitrosoureaSN1N₂High (forms reactive diazonium ion)Carcinogenesis studies, mutagenesis[8]
CyclophosphamideNitrogen Mustard (prodrug)SN1 (after activation)Cl⁻Low (activated in vivo)Cancer chemotherapy[2][9]
BusulfanAlkyl SulfonateSN2CH₃SO₃⁻ModerateCancer chemotherapy[4][9]

Experimental Protocols

To quantitatively assess the reactivity of this compound against other alkylating agents, a standardized experimental protocol is necessary. Below is a general methodology for a comparative kinetic study.

Protocol: Comparative Kinetic Analysis of Alkylation Reactions

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of this compound and a reference alkylating agent (e.g., 1-chlorobutane) with a common nucleophile (e.g., sodium thiophenoxide).

Materials:

  • This compound

  • Reference alkylating agent (e.g., 1-chlorobutane)

  • Sodium thiophenoxide

  • Solvent (e.g., Dimethylformamide, DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vessel with temperature control and magnetic stirring

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of sodium thiophenoxide in DMF of a known concentration (e.g., 0.1 M).

    • Prepare individual stock solutions of this compound and the reference alkylating agent in DMF of the same known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in DMF.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, equilibrate a known volume of the sodium thiophenoxide solution to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding a known volume of the alkylating agent solution to the nucleophile solution.

    • Simultaneously, start a timer.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid).

    • Add a known amount of the internal standard to the quenched aliquot.

  • Analysis:

    • Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining alkylating agent and the formed product.

    • Plot the concentration of the alkylating agent versus time.

  • Data Analysis:

    • From the concentration-time data, determine the second-order rate constant (k₂) for each alkylating agent using the appropriate integrated rate law.

    • Compare the obtained rate constants to determine the relative reactivity.

Visualizing Reaction Mechanisms and Workflows

General SN2 Reaction Pathway

sn2_pathway reagents Nucleophile (Nu⁻) + this compound transition_state Transition State [Nu---C---Cl]⁻ reagents->transition_state Backside Attack products Product (Nu-CH₂(CH₂)₂OEt) + Cl⁻ transition_state->products Inversion of Stereochemistry

Caption: A generalized workflow for an SN2 reaction, characteristic of this compound.

Experimental Workflow for Reactivity Comparison

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_nuc Prepare Nucleophile Solution mix Mix Reactants at Controlled Temperature prep_nuc->mix prep_alk Prepare Alkylating Agent Solutions prep_alk->mix sample Take Aliquots at Time Intervals mix->sample quench Quench Reaction sample->quench gc_analysis GC-FID Analysis quench->gc_analysis calc Calculate Rate Constants gc_analysis->calc dna_damage_pathway cluster_response Cellular Response alkylating_agent Alkylating Agent dna Cellular DNA alkylating_agent->dna Alkylation alkylated_dna Alkylated DNA (e.g., N7-Guanine) dna->alkylated_dna dna_repair DNA Repair Mechanisms alkylated_dna->dna_repair Recognition of Damage cell_cycle_arrest Cell Cycle Arrest alkylated_dna->cell_cycle_arrest Signaling Cascade dna_repair->dna Restoration apoptosis Apoptosis cell_cycle_arrest->apoptosis If damage is severe

References

A Spectroscopic Showdown: Unmasking the Subtle Differences Between Ethoxy and Methoxy Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of how subtle structural modifications impact molecular properties is paramount. The substitution of a methoxy (B1213986) group with its slightly larger ethoxy counterpart is a common strategy in medicinal chemistry to fine-tune a compound's physicochemical and pharmacokinetic properties. This guide provides a detailed spectroscopic comparison of ethoxy and methoxy substituted compounds, supported by experimental data and protocols, to aid in their precise identification and characterization.

This comparison will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, highlighting the key differentiators that arise from the addition of a single methylene (B1212753) unit.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for representative pairs of methoxy and ethoxy substituted aromatic compounds. These values provide a quantitative basis for distinguishing between these two classes of compounds.

¹H NMR Spectroscopy

The most striking difference between methoxy and ethoxy substituted compounds in ¹H NMR is the appearance of a characteristic ethyl group signal for the latter.

CompoundAr-H (ppm)O-CH₂- (ppm)-CH₃ (ppm)
Anisole (Methyl Phenyl Ether)6.88-7.25 (m, 5H)-3.79 (s, 3H)
Ethoxybenzene (Ethyl Phenyl Ether)6.87-7.26 (m, 5H)4.03 (q, J=7.0 Hz, 2H)1.41 (t, J=7.0 Hz, 3H)[1]
4-Methoxyaniline6.75 (d, J=8.8 Hz, 2H), 6.65 (d, J=8.8 Hz, 2H)-3.74 (s, 3H)
4-Ethoxyaniline6.74 (d, J=8.8 Hz, 2H), 6.67 (d, J=8.8 Hz, 2H)3.96 (q, J=7.0 Hz, 2H)1.37 (t, J=7.0 Hz, 3H)[2]

Table 1: Comparative ¹H NMR data for methoxy and ethoxy substituted aromatic compounds.

¹³C NMR Spectroscopy

In ¹³C NMR, the ethoxy group introduces an additional signal for the methylene carbon and a slight upfield shift for the methyl carbon compared to the methoxy carbon.

CompoundAr-C (ppm)O-CH₂- (ppm)-CH₃ (ppm)
Anisole (Methyl Phenyl Ether)159.9, 129.5, 120.7, 114.1-54.8
Ethoxybenzene (Ethyl Phenyl Ether)159.2, 129.4, 120.6, 114.663.314.9[3]
4-Methoxyaniline152.6, 115.8, 114.8-55.7
4-Ethoxyaniline151.9, 116.3, 115.664.015.1

Table 2: Comparative ¹³C NMR data for methoxy and ethoxy substituted aromatic compounds.

Infrared (IR) Spectroscopy

The C-O stretching vibrations in the IR spectra of ethers are characteristic. Phenyl alkyl ethers typically show two strong C-O stretching bands.

CompoundC-O Stretch (Aromatic-O) (cm⁻¹)C-O Stretch (Alkyl-O) (cm⁻¹)
Anisole (Methyl Phenyl Ether)~1245~1040[4]
Ethoxybenzene (Ethyl Phenyl Ether)~1243~1045[5]
4-Methoxyaniline~1235~1037[6]
4-Ethoxyaniline~1238~1047

Table 3: Comparative IR data for methoxy and ethoxy substituted aromatic compounds.

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry can readily distinguish between methoxy and ethoxy analogs due to the difference in their alkyl groups.

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Anisole (Methyl Phenyl Ether)10893 ([M-CH₃]⁺), 78 ([C₆H₆]⁺), 65
Ethoxybenzene (Ethyl Phenyl Ether)12294 ([M-C₂H₄]⁺, McLafferty rearrangement), 77 ([C₆H₅]⁺)[7][8]
4-Methoxyaniline123108 ([M-CH₃]⁺), 80
4-Ethoxyaniline137109 ([M-C₂H₄]⁺), 94, 65[9]

Table 4: Comparative Mass Spectrometry data for methoxy and ethoxy substituted aromatic compounds.

UV-Vis Spectroscopy

The electronic transitions in UV-Vis spectroscopy are primarily influenced by the aromatic system and the oxygen atom's lone pair conjugation. The difference between a methoxy and an ethoxy group typically results in minimal shifts in the absorption maxima (λmax).

Compoundλmax (nm)Solvent
Anisole (Methyl Phenyl Ether)269, 275Ethanol
Ethoxybenzene (Ethyl Phenyl Ether)270, 276Ethanol
4-Methoxyaniline234, 299Ethanol
4-Ethoxyaniline235, 300Ethanol

Table 5: Comparative UV-Vis data for methoxy and ethoxy substituted aromatic compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the solid compound or 5-10 µL of the liquid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquids: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

  • Solids (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Solids (Nujol Mull):

    • Grind a small amount of the solid in an agate mortar and pestle.

    • Add a drop of Nujol (mineral oil) and continue to grind to form a smooth paste.

    • Spread the mull between two KBr or NaCl plates.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the empty sample holder (or the pure solvent/mulling agent).

  • Place the prepared sample in the spectrometer and acquire the sample spectrum.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) of a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

  • Use a quartz cuvette for the measurement.

Instrumentation and Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

  • Scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

  • The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.

  • Filter the sample solution if any particulate matter is present.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Visualization of a Relevant Biological Pathway

The metabolic fate of ethoxy and methoxy substituted compounds in biological systems is often dictated by cytochrome P450 enzymes. A key metabolic pathway is O-dealkylation, which proceeds at different rates for methoxy and ethoxy groups, thereby influencing the compound's pharmacokinetic profile.

Cytochrome P450-mediated O-dealkylation pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of ethoxy and methoxy substituted compounds.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison start Synthesize Methoxy & Ethoxy Analogs purification Purify Compounds (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Verification ir IR Spectroscopy purification->ir Functional Group ID uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Properties ms Mass Spectrometry purification->ms Molecular Weight Confirmation interpretation Spectral Interpretation nmr->interpretation ir->interpretation uv_vis->interpretation ms->interpretation comparison Comparative Analysis interpretation->comparison report Generate Comparison Guide comparison->report

Workflow for spectroscopic comparison.

References

Comparative Analysis of Ethoxy-Extended Alkyl Ethers in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of ethoxy-extended alkyl ethers, with a focus on their utility in membrane protein solubilization and stabilization.

This guide provides a comparative analysis of commonly used ethoxy-extended alkyl ethers, offering a data-driven approach to selecting the optimal detergent for specific research applications. We delve into the performance of n-dodecyl-β-D-maltoside (DDM), lauryl maltose (B56501) neopentyl glycol (LMNG), and glyco-diosgenin (B8134288) (GDN) in the context of membrane protein research, providing experimental data and protocols to support our findings.

Performance Comparison of Selected Detergents

The selection of an appropriate detergent is critical for the successful isolation and characterization of membrane proteins. The ideal detergent should effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. Below is a summary of key performance indicators for DDM, LMNG, and GDN.

DetergentCritical Micelle Concentration (CMC) (mM)Micelle Molecular Weight (kDa)Aggregation NumberSolubilization Efficiency for GPCRsReference
n-dodecyl-β-D-maltoside (DDM)0.1750~78Moderate to High
Lauryl Maltose Neopentyl Glycol (LMNG)0.0149~98High
Glyco-diosgenin (GDN)0.00134~68High, particularly for smaller proteins

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC of a detergent can be determined using various techniques, including surface tension measurements, light scattering, or fluorescence spectroscopy. A common method involves the use of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence intensity changes upon partitioning into the hydrophobic core of micelles.

Materials:

  • Detergent stock solution (e.g., 10% w/v)

  • Fluorescent probe (DPH) in a suitable organic solvent (e.g., methanol)

  • Buffer solution (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Fluorometer

Procedure:

  • Prepare a series of detergent dilutions in the buffer solution, covering a range of concentrations above and below the expected CMC.

  • Add a small aliquot of the DPH stock solution to each dilution to a final concentration of approximately 1 µM.

  • Incubate the samples at room temperature for at least 30 minutes to allow for equilibration.

  • Measure the fluorescence intensity of each sample using a fluorometer, with excitation and emission wavelengths appropriate for DPH (e.g., 350 nm and 430 nm, respectively).

  • Plot the fluorescence intensity as a function of the logarithm of the detergent concentration.

  • The CMC is determined as the point of inflection in the resulting sigmoidal curve, which can be calculated by fitting the data to a suitable model.

Protocol 2: Membrane Protein Solubilization

This protocol outlines a general procedure for solubilizing a membrane protein of interest from a cell membrane preparation.

Materials:

  • Cell membrane preparation containing the target protein

  • Solubilization buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5)

  • Detergent stock solution (e.g., 10% w/v of DDM, LMNG, or GDN)

  • Protease inhibitors

  • Ultracentrifuge

Procedure:

  • Resuspend the cell membrane preparation in the solubilization buffer to a final protein concentration of approximately 5-10 mg/mL.

  • Add protease inhibitors to the membrane suspension.

  • Add the detergent stock solution to the membrane suspension to a final concentration above its CMC (typically 1-2% w/v). The optimal detergent-to-protein ratio should be determined empirically.

  • Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the solubilization efficiency of the target protein.

Visualizing Experimental Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis mem_isolation Membrane Isolation cell_lysis->mem_isolation add_detergent Add Detergent mem_isolation->add_detergent incubation Incubation add_detergent->incubation centrifugation Ultracentrifugation incubation->centrifugation supernatant Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Pellet (Insoluble Material) centrifugation->pellet sds_page SDS-PAGE / Western Blot supernatant->sds_page pellet->sds_page

Caption: Workflow for membrane protein solubilization.

G cluster_micelle Micelle Formation cluster_protein Protein Solubilization detergent_monomer Detergent Monomers micelle Micelle detergent_monomer->micelle [Detergent] > CMC membrane_protein Membrane Protein protein_micelle_complex Protein-Detergent Complex membrane_protein->protein_micelle_complex Solubilization

Caption: Detergent micelle formation and protein solubilization.

Validating the Structure of Reaction Products Derived from 1-Chloro-3-ethoxypropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reaction products derived from 1-chloro-3-ethoxypropane, a versatile primary alkyl halide. Due to the presence of a good leaving group (chloride) and a sterically unhindered primary carbon, this compound readily undergoes nucleophilic substitution reactions, primarily via an SN2 mechanism.[1][2][3][4] This guide will explore the synthesis of a common derivative, 3-ethoxypropylamine, and compare its synthetic route with an alternative pathway. Furthermore, it will detail the essential analytical techniques for the structural validation of the reaction products.

Comparative Synthesis of 3-Ethoxypropylamine

A frequent application of this compound in organic synthesis is as a precursor for various functionalized molecules. One such example is the synthesis of 3-ethoxypropylamine, a primary amine with applications as an intermediate in the production of dyestuffs and cosmetics.[5][6][7] Below, we compare two synthetic routes to this product.

Route 1: Nucleophilic Substitution of this compound

This direct approach involves the reaction of this compound with a nitrogen-containing nucleophile, such as ammonia (B1221849) or a protected amine equivalent.

Route 2: Alternative Synthesis from Acrylonitrile

An alternative industrial method involves the cyanoethylation of ethanol (B145695) followed by reduction.[8] This multi-step process offers a different starting point for accessing the target molecule.

Table 1: Comparison of Synthetic Routes to 3-Ethoxypropylamine
ParameterRoute 1: From this compoundRoute 2: From Acrylonitrile & Ethanol
Starting Materials This compound, AmmoniaAcrylonitrile, Ethanol, Hydrogen
Key Intermediates None (Direct Substitution)3-Ethoxypropionitrile
Reaction Type(s) Nucleophilic Substitution (SN2)Michael Addition, Hydrogenation
Typical Yield Moderate to HighHigh (>95% for hydrogenation step)[8]
Purity of Crude Product Good, requires purificationHigh (>97% for nitrile intermediate)[8]
Key Advantages Single-step, straightforwardUtilizes readily available, inexpensive starting materials
Key Disadvantages Potential for over-alkylation with ammoniaMulti-step process, handling of toxic acrylonitrile

Structural Validation of Reaction Products

The unambiguous determination of the structure of the reaction product is critical. A combination of spectroscopic techniques is employed for this purpose.

Experimental Protocols for Structural Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Spectroscopy: Provides information on the electronic environment of protons and their connectivity. For 3-ethoxypropylamine, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), and methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms, which would be shifted downfield.[9] The N-H protons of a primary amine typically appear as a broad signal.[10]

  • ¹³C NMR Spectroscopy: Reveals the number of unique carbon environments. Ether and amine carbons are characteristically deshielded and appear in the 50-80 δ range.[9][11]

Methodology:

  • Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants for all signals.

2. Infrared (IR) Spectroscopy:

  • Identifies the presence of specific functional groups. For 3-ethoxypropylamine, key absorptions would include C-O stretching for the ether (around 1050-1150 cm⁻¹) and N-H stretching for the primary amine (a pair of bands around 3300-3500 cm⁻¹).[10][11][12]

Methodology:

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the expected functional groups.

3. Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. Electron ionization (EI) is a common technique. For ethers, fragmentation often occurs at the C-O bond.[13][14]

Methodology:

  • Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.

  • Ionize the sample using a high-energy electron beam (for EI).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate a mass spectrum.

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Table 2: Expected Spectroscopic Data for 3-Ethoxypropylamine
TechniqueExpected Observations
¹H NMR Signals corresponding to CH₃, -O-CH₂- (ethyl), -O-CH₂- (propyl), -CH₂-CH₂-N, and -NH₂ protons with appropriate chemical shifts and multiplicities.
¹³C NMR Peaks in the aliphatic region, with carbons adjacent to oxygen and nitrogen shifted downfield (typically 50-80 ppm).[9]
IR C-O stretch (~1100 cm⁻¹), N-H stretch (two bands, ~3300-3400 cm⁻¹), N-H bend (~1600 cm⁻¹).[11][12]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 103.16.[5][7] Characteristic fragment ions resulting from cleavage of the C-C and C-O bonds.

Visualizing Reaction and Validation Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and validation processes.

G cluster_synthesis Synthesis of 3-Ethoxypropylamine cluster_purification Purification cluster_validation Structural Validation A This compound C Reaction (SN2) A->C B Nucleophile (e.g., NH3) B->C D Crude Product C->D E Distillation / Chromatography D->E F Pure 3-Ethoxypropylamine E->F G NMR Spectroscopy (1H, 13C) F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Structure Confirmed J->K Final Report

Caption: Workflow for Synthesis and Structural Validation.

G cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Alternative Synthesis A This compound C SN2 Reaction A->C B NH3 B->C D 3-Ethoxypropylamine C->D E Acrylonitrile + Ethanol F Michael Addition E->F G 3-Ethoxypropionitrile F->G H Hydrogenation (Reduction) G->H H->D

References

Comparison Guide: Experimental vs. Computationally Predicted Properties of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined and computationally predicted physicochemical and biological properties of Imatinib. Imatinib, a pioneering tyrosine kinase inhibitor, has transformed the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML).[1] Understanding the correlation between experimental data and computational predictions is crucial for modern drug discovery and development.[2][3] This guide presents quantitative data in structured tables, details the experimental protocols for key assays, and provides visualizations of relevant pathways and workflows.

Data Presentation: A Comparative Analysis

The following tables summarize key properties of Imatinib, presenting both experimentally measured and computationally predicted values. These properties are critical for determining a drug's efficacy and pharmacokinetic profile.

Table 1: Lipophilicity (LogP) of Imatinib

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

ParameterExperimental ValueComputational PredictionMethod
LogP 3.73[1]1.1 to 2.0 (pH dependent)[5]Experimental: Shake-flask method[4][6]. Computational: Various in silico models.[6]

Table 2: Aqueous Solubility of Imatinib Mesylate

Aqueous solubility is a crucial property that influences a drug's bioavailability and formulation.[7] Imatinib's solubility is notably pH-dependent.[8]

ParameterExperimental ValueComputational PredictionMethod
Solubility in aqueous buffer (pH < 5.5) Soluble[8][9][10]-Experimental: Shake-flask method.[7][11]
Solubility in aqueous buffer (neutral/alkaline pH) Very slightly soluble to insoluble[8][9][10]Models can predict increased solubility with structural modifications like the addition of an N-methyl piperazine (B1678402) group.[12]Experimental: Shake-flask method.[7][11] Computational: Graph neural networks, Bayesian inference.[12]
Solubility in PBS (pH 7.2) ~2 mg/mL[13]-Experimental: Direct dissolution in buffer.[13]

Table 3: Binding Affinity of Imatinib to Bcr-Abl Kinase

The therapeutic effect of Imatinib stems from its high binding affinity to the Bcr-Abl tyrosine kinase, the oncogenic driver in CML.[14] This binding inhibits the kinase's activity, thereby blocking cancer cell proliferation.[15][16]

ParameterExperimental ValueComputational PredictionMethod
IC50 (Wild-type Bcr-Abl) ~25-45 nM[14]Binding energy of -10.34 kcal/mol has been calculated.Experimental: FRET-based kinase binding assays.[17] Computational: Molecular dynamics simulations and linear interaction energy (LIE) methods.[18]
Dissociation Constant (Kd) ~10 nM[19]-Experimental: Isothermal Titration Calorimetry (ITC).[19]

Visualizing Complex Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were created using Graphviz (DOT language) to provide clear visual representations.

G Workflow for Comparing Experimental and Computational Data cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Compound Synthesis exp_assay In Vitro / In Vivo Assays exp_synthesis->exp_assay exp_data Experimental Data exp_assay->exp_data compare Data Comparison & Analysis exp_data->compare comp_model In Silico Modeling comp_sim Simulations & Predictions comp_model->comp_sim comp_data Predicted Data comp_sim->comp_data comp_data->compare conclusion Model Refinement & Decision Making compare->conclusion

Caption: A generalized workflow for drug discovery.

Bcr_Abl_Pathway BCR-ABL Signaling Pathway and Imatinib Inhibition BCR-ABL BCR-ABL Phosphorylated Substrate Phosphorylated Substrate BCR-ABL->Phosphorylated Substrate Phosphorylation ATP ATP ATP->BCR-ABL Substrate Substrate Substrate->BCR-ABL Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Imatinib Imatinib Imatinib->BCR-ABL Inhibits ATP Binding

Caption: Bcr-Abl signaling and Imatinib's inhibition point.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality data. Below are methodologies for the key experiments cited in this guide.

1. Determination of LogP: The Shake-Flask Method

This is a classic method for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.[4][6]

  • Materials:

    • Test compound (Imatinib)

    • n-Octanol (HPLC grade)

    • Water (HPLC grade)

    • Glassware (flasks)

    • Shaker

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Pre-saturate the n-octanol and water by mixing them together and allowing the phases to separate.

    • Prepare a solution of the test compound in one of the phases (e.g., n-octanol).

    • Add a known volume of the other phase (water) to the solution.

    • Agitate the mixture in a shaker for a sufficient time to allow for equilibrium to be reached (typically several hours).[20]

    • Allow the two phases to separate completely.

    • Carefully sample each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.[4]

2. Determination of Aqueous Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous buffer at a specific temperature.[7][11]

  • Materials:

    • Test compound (Imatinib Mesylate)

    • Aqueous buffer of desired pH (e.g., PBS pH 7.4)

    • Vials or flasks

    • Thermostatically controlled shaker or incubator

    • Filtration or centrifugation equipment

    • Analytical instrument for quantification (e.g., UV-Vis, LC-MS)

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a vial.

    • Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[21]

    • After incubation, separate the undissolved solid from the solution by filtration or centrifugation.[7]

    • Dilute the resulting saturated solution as necessary.

    • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method.[22]

3. Bcr-Abl Kinase Binding Assay: FRET-Based LanthaScreen™

This is a common high-throughput screening method to determine the binding affinity of a compound to a kinase.[14]

  • Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound. This displacement results in a decrease in the Fluorescence Resonance Energy Transfer (FRET) signal.[14][17]

  • Materials:

    • Bcr-Abl kinase

    • Europium-labeled anti-tag antibody

    • Fluorescently labeled kinase tracer

    • Test compound (Imatinib)

    • Assay buffer

    • Microplates (e.g., 384-well)

    • Plate reader capable of time-resolved FRET measurements

  • Procedure:

    • Prepare serial dilutions of the test compound (Imatinib).

    • In a microplate, combine the Bcr-Abl kinase, the Eu-labeled antibody, and the fluorescent tracer.

    • Add the serially diluted test compound to the wells. Include controls with no inhibitor.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure the FRET signal on a compatible plate reader by exciting the Europium donor and measuring emission from both the donor and the acceptor tracer.

    • Data Analysis: The emission ratios are plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.[14]

References

Safety Operating Guide

Navigating the Disposal of 1-Chloro-3-ethoxypropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-chloro-3-ethoxypropane, outlining procedural steps to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that is toxic if swallowed, inhaled, or comes into contact with skin. It is known to cause severe skin burns and eye damage and is suspected of causing cancer and reproductive harm. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, ideally within a chemical fume hood.

Appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Chemical-resistant and flame-retardant gloves and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

Quantitative Data Summary

Understanding the physicochemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol [2][3]
Physical State Liquid
CAS Number 36865-38-0[2][3]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, or feed.[1]

Phase 1: Waste Collection and Storage
  • Container Selection: All waste containing this compound must be collected in containers that are compatible with halogenated organic compounds. The container must be sealable and kept closed except when adding waste.[4][5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and its approximate concentration or percentage.[4] The date when waste was first added to the container must also be recorded.[4]

  • Segregation: Store the waste container in a designated satellite accumulation area.[5] It is crucial to segregate it from incompatible materials, such as strong oxidizing agents and bases.[6] Secondary containment, such as a plastic bin, is highly recommended to contain any potential leaks or spills.[4][5]

Phase 2: Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][7][8] Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[7]

Phase 3: Final Disposal
  • Professional Disposal: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.

  • Disposal of Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste).[1] After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations.[1] Combustible packaging materials may be incinerated.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound collect Collect in a compatible, labeled hazardous waste container start->collect store Store in a designated satellite accumulation area with secondary containment collect->store spill Spill Occurs store->spill Potential Event full Container Full? store->full cleanup Absorb with inert material and collect for disposal spill->cleanup Yes cleanup->collect full->store No contact_ehs Contact Environmental Health & Safety (EHS) for pickup full->contact_ehs Yes incinerate Dispose via licensed facility: Controlled Incineration contact_ehs->incinerate empty_container Decontaminate Container (Triple Rinse) incinerate->empty_container dispose_container Recycle or dispose of container per regulations empty_container->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Chloro-3-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for the handling of 1-Chloro-3-ethoxypropane in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.[1][2][3][4]

PropertyValue
Molecular Formula C₅H₁₁ClO[1]
Molecular Weight 122.59 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 125.9 °C at 760 mmHg[1]
Flash Point 41.4 °C[1]
Density 0.952 g/cm³[1]

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicity data is not available for this compound, it is imperative to handle it with caution to avoid potential health risks.[5] The primary routes of exposure are inhalation, skin contact, and eye contact.[5][6]

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.[5][7]

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield where splashing is possible.[5][8]
Skin Protection Chemically resistant gloves (e.g., Nitrile) and a flame-resistant lab coat.[5][9]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If exposure limits may be exceeded, a full-face respirator is necessary.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for minimizing risks. The following workflow outlines the key steps before, during, and after handling this chemical.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling pre1 Review Safety Data Sheet (SDS) pre2 Ensure proper ventilation (Fume Hood) pre1->pre2 pre3 Inspect and don appropriate PPE pre2->pre3 h1 Dispense required amount carefully pre3->h1 h2 Keep container tightly closed when not in use h1->h2 h3 Avoid generating aerosols or vapors h2->h3 post1 Properly label and store the chemical h3->post1 post2 Decontaminate work surfaces post1->post2 post3 Remove and dispose of gloves properly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Standard workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[5] Ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[10]

  • Personal Protective Equipment: Wear tightly fitting safety goggles, a flame-resistant lab coat, and chemically resistant gloves.[5]

  • Dispensing: Conduct all dispensing and handling procedures within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Storage: Keep the container of this compound tightly closed when not in use to prevent the release of vapors.[12]

  • Work Area Maintenance: After handling, decontaminate the work area with an appropriate solvent and cleaning materials.

  • PPE Removal: Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

First-Aid Measures [5]

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures [5][6]

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.

  • Contain: Use an inert absorbent material like sand or earth to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly.

Fire-Fighting Measures [5]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_collection Waste Collection cluster_disposal Disposal wc1 Segregate halogenated organic waste wc2 Use a dedicated, labeled waste container wc1->wc2 wc3 Keep waste container tightly sealed wc2->wc3 d1 Store waste container in a designated area wc3->d1 d2 Arrange for pickup by certified hazardous waste disposal service d1->d2 d3 Maintain disposal records d2->d3

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste this compound and any contaminated materials in a dedicated, properly labeled hazardous waste container.[13] Do not mix with other waste streams.[13]

  • Containerization: The waste container must be made of a compatible material and kept tightly closed except when adding waste.[13] The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[13]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[6][13] Follow all local, state, and federal regulations for hazardous waste disposal.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-ethoxypropane
Reactant of Route 2
1-Chloro-3-ethoxypropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.